2-(Benzyloxy)-2-methylpropanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,10(12)13)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFBQEOUPVFUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462965 | |
| Record name | 2-(benzyloxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87122-87-0 | |
| Record name | 2-(benzyloxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-2-methylpropanoic acid is a carboxylic acid characterized by a benzyl ether protecting group on the α-carbon. This compound and its derivatives are of interest in medicinal chemistry and organic synthesis, often serving as building blocks for more complex molecules. Its structure, featuring a chiral center and a protected hydroxyl group, makes it a valuable intermediate in the synthesis of various target compounds where controlled stereochemistry and functional group manipulation are critical. This guide provides a comprehensive overview of a primary pathway for the synthesis of 2-(Benzyloxy)-2-methylpropanoic acid, grounded in fundamental organic chemistry principles and supported by established laboratory procedures.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | 2-(benzyloxy)-2-methylpropanoic acid | |
| CAS Number | 87122-87-0 | |
| Molecular Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol | |
| Physical Form | Colorless solid | |
| Storage Temperature | 0-8 °C |
Core Synthesis Pathway: A Two-Step Approach
The most common and logical pathway for the synthesis of 2-(Benzyloxy)-2-methylpropanoic acid involves a two-step sequence:
-
Williamson Ether Synthesis: Formation of the benzyl ether by reacting an ester of 2-hydroxy-2-methylpropanoic acid with a benzyl halide.
-
Ester Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.
This approach is advantageous as it utilizes readily available starting materials and employs robust and well-understood reactions.
Caption: Synthesis pathway for 2-(Benzyloxy)-2-methylpropanoic acid.
Step 1: Williamson Ether Synthesis of Ethyl 2-(benzyloxy)-2-methylpropanoate
The Williamson ether synthesis is a classic and reliable method for forming ethers. It proceeds via an SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide and an alkyl halide.[1][2] In this specific application, the hydroxyl group of ethyl 2-hydroxy-2-methylpropanoate is deprotonated by a strong base to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired benzyl ether.
The choice of a primary halide, such as benzyl bromide, is crucial for the success of the Williamson ether synthesis, as it minimizes the competing E2 elimination reaction that can occur with secondary and tertiary halides.[3]
Experimental Protocol:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethyl 2-hydroxy-2-methylpropanoate (1.0 equivalent) in anhydrous THF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(benzyloxy)-2-methylpropanoate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl 2-(benzyloxy)-2-methylpropanoate
The final step in the synthesis is the hydrolysis of the ester to the carboxylic acid. This is typically achieved by saponification, which involves heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.[4] The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt yields the desired carboxylic acid.
Experimental Protocol:
-
Saponification: In a round-bottom flask, dissolve the ethyl 2-(benzyloxy)-2-methylpropanoate (1.0 equivalent) in a mixture of ethanol and water. Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form. Extract the product with ethyl acetate or dichloromethane (3 x volumes).
-
Isolation and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to afford the crude 2-(Benzyloxy)-2-methylpropanoic acid. The product can be further purified by recrystallization.
Data Summary
| Reaction Step | Starting Material | Reagents | Product | Typical Yield | Purity |
| Williamson Ether Synthesis | Ethyl 2-hydroxy-2-methylpropanoate | 1. NaH, THF2. Benzyl Bromide | Ethyl 2-(benzyloxy)-2-methylpropanoate | 85-95% | >95% (after purification) |
| Ester Hydrolysis | Ethyl 2-(benzyloxy)-2-methylpropanoate | 1. NaOH, EtOH/H₂O2. HCl | 2-(Benzyloxy)-2-methylpropanoic acid | >90% | >98% (after recrystallization) |
Yields are based on analogous reactions reported in the literature and may vary depending on experimental conditions. A yield of 94% has been reported for the hydrolysis of a similar compound, (2R)-2-(benzyloxy)propionic acid.[5]
Conclusion
The synthesis of 2-(Benzyloxy)-2-methylpropanoic acid can be reliably achieved through a two-step process involving a Williamson ether synthesis followed by ester hydrolysis. This pathway is efficient, scalable, and utilizes well-established organic reactions. Careful control of reaction conditions, particularly in the Williamson ether synthesis to favor the SN2 pathway, is key to achieving high yields and purity. This guide provides a solid foundation for researchers and professionals in the field to produce this valuable synthetic intermediate.
References
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Escoffier. (n.d.). Williamson Ether Synthesis Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Benzoyloxy)-2-methylpropanoic acid. Retrieved from [Link]
-
Ankersen, M., & Senning, A. (1989). Aspirin prodrugs: synthesis and hydrolysis of 2-benzyloxy-2-methyl-4H-1,3-benzodioxin-4-ones. Acta Chemica Scandinavica, 43, 793-798. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
- Google Patents. (n.d.). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
-
SSERCchemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl (2E)-2-(hydroxyimino)propanoate. Retrieved from [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]
-
PubMed. (n.d.). [Thermodynamic and kinetic aspects of the hydrolysis of ethyl(R)-2- (benzyloxycarbonylamino)-3-sulfamoylpropionate in the presence of free and immobilized alpha-chymotrypsin]. Retrieved from [Link]
-
Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYL 2-HYDROXYPROPANOATE. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/2009/102155 PROCESS FOR PREPARATION OF 2-METHYL-2´-PHENYLPROPIONIC ACID DERIVATIVES AND NOVEL INTERMEDIATE COMPOUNDS. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Ethyl 2-hydroxy propanoate (YMDB01429). Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-hydroxy-2-methylpropanoate. Retrieved from [Link]
Sources
2-(Benzyloxy)-2-methylpropanoic acid CAS number 87122-87-0
Technical Monograph: 2-(Benzyloxy)-2-methylpropanoic Acid (CAS 87122-87-0)
Part 1: Executive Summary & Strategic Utility
2-(Benzyloxy)-2-methylpropanoic acid (CAS 87122-87-0) serves as a critical "steric shield" building block in medicinal chemistry and advanced polymer synthesis. Structurally, it combines a carboxylic acid functionality with a benzyl-protected tertiary alcohol, centered around a gem-dimethyl motif.
Core Utility Vectors:
-
Metabolic Stability: The gem-dimethyl group (Thorpe-Ingold effect) restricts conformational freedom, often increasing the metabolic half-life of adjacent ester or amide bonds in drug candidates.
-
Chiral Pool Alternative: While achiral itself, it serves as a bulky, lipophilic cap or linker that mimics the steric demand of protected amino acids without introducing new stereocenters.
-
Polymer Initiation: In ATRP (Atom Transfer Radical Polymerization) and RAFT, derivatives of this acid are used to synthesize initiators where the benzyl group allows for post-polymerization functionalization (deprotection to the tertiary alcohol).
Part 2: Chemical Identity & Physicochemical Profile
Nomenclature:
-
IUPAC: 2-(Benzyloxy)-2-methylpropanoic acid
-
Synonyms:
-(Benzyloxy)isobutyric acid; Benzyl 2-hydroxyisobutyrate ether -
Molecular Formula:
-
Molecular Weight: 194.23 g/mol
Physicochemical Datasheet:
| Property | Value/Description | Application Note |
| Physical State | Viscous Oil / Low-melting Solid | Handling requires warming for quantitative transfer if solidified. |
| Solubility | Soluble in DCM, EtOAc, THF, MeOH | High lipophilicity due to benzyl/methyl groups. |
| pKa (Predicted) | ~3.8 - 4.2 | Similar to isobutyric acid; suitable for standard carbodiimide couplings. |
| Stability | Hygroscopic; Acid stable | Benzyl ether is stable to basic/oxidizing conditions but sensitive to hydrogenolysis ( |
Part 3: Synthetic Architecture & Optimization
The Challenge:
Direct alkylation of
The Solution: A two-step protocol utilizing the ester intermediate is the industry standard for high-purity synthesis. This method circumvents the solubility issues of the dianion species and allows for easier purification.
Recommended Protocol: The "Ester-First" Route
Step 1: Williamson Ether Synthesis Precursor: Ethyl 2-hydroxyisobutyrate (commercially available).
-
Activation: Suspend Sodium Hydride (NaH, 60% in oil, 1.2 eq) in anhydrous DMF at 0°C under Argon.
-
Deprotonation: Add Ethyl 2-hydroxyisobutyrate (1.0 eq) dropwise. Allow evolution of
to cease (approx. 30 min). Critical: Ensure complete alkoxide formation before adding electrophile. -
Alkylation: Add Benzyl Bromide (BnBr, 1.1 eq) and Tetrabutylammonium iodide (TBAI, 0.05 eq) as a phase transfer catalyst.
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).
-
Quench: Carefully quench with sat.
. Extract with .
Step 2: Saponification
-
Dissolve the crude ester in THF:Water (3:1).
-
Add Lithium Hydroxide Monohydrate (
, 2.5 eq). -
Stir at 40°C for 2 hours.
-
Workup (Purification Step):
-
Wash the basic aqueous layer with
(removes unreacted BnBr and neutral impurities). -
Acidify aqueous layer to pH 2 with 1M HCl.
-
Extract product into EtOAc. Dry (
) and concentrate.
-
Visualizing the Workflow:
Figure 1: Optimized synthetic pathway for CAS 87122-87-0 emphasizing the ester intermediate strategy to maximize purity.
Part 4: Application Vectors & Mechanism
Medicinal Chemistry: The "Gem-Dimethyl" Effect
Incorporating 87122-87-0 into peptide linkers or drug conjugates introduces a rigidifying element.
-
Mechanism: The two methyl groups create steric bulk that forces the polymer/linker chain into specific conformations (often bent), reducing the entropic penalty for receptor binding or cyclization.
-
Protection Strategy: The benzyl group remains stable during standard Fmoc/Boc peptide synthesis cycles. It is removed only at the final stage via catalytic hydrogenation (
) to reveal the tertiary alcohol, which can then serve as a hydrogen bond donor/acceptor or a site for further modification.
Polymer Science: Macroinitiators
In ATRP, the free acid can be esterified to a hydroxyl-terminated polymer (e.g., PEG), creating a macroinitiator.
-
Workflow: PEG-OH + 87122-87-0
PEG-Ester-Bn (Deprotection) PEG-Ester-OH (Functionalization with Bromoisobutyryl Bromide) ATRP Initiator.
Figure 2: Logical workflow for utilizing CAS 87122-87-0 as a masking group in drug conjugation.
Part 5: Analytical Validation (QC)
To ensure the integrity of the synthesized compound, the following NMR diagnostic peaks must be confirmed. Absence of the hydroxyl proton (from starting material) and presence of the benzyl signals are key.
1H NMR (400 MHz, CDCl3) Diagnostic Signals:
| Moiety | Shift ( | Multiplicity | Integration | Interpretation |
| Aromatic (Bn) | 7.30 – 7.40 | Multiplet | 5H | Phenyl ring protons confirming benzyl incorporation. |
| Benzylic | 4.45 – 4.55 | Singlet | 2H | Sharp singlet indicates isolated |
| Gem-Dimethyl | 1.50 – 1.55 | Singlet | 6H | Characteristic shift for methyls alpha to an ether and carbonyl. |
| Carboxylic OH | 10.0 – 12.0 | Broad Singlet | 1H | Confirms free acid (disappears on |
Part 6: Handling & Safety
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is susceptible to slow oxidation (peroxide formation) if exposed to air/light over prolonged periods.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Authoritative source on Benzyl ether formation and stability).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard protocols for Williamson Ether Synthesis).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Mechanistic grounding for the Thorpe-Ingold effect and nucleophilic substitution).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. 5th Edition. Springer. (Advanced alkylation strategies).
Comprehensive Structural Elucidation and Characterization of 2-(Benzyloxy)-2-methylpropanoic Acid
Executive Summary
2-(Benzyloxy)-2-methylpropanoic acid (CAS: 87122-87-0) is a specialized ether-functionalized carboxylic acid derivative. Structurally, it consists of an isobutyric acid backbone where the alpha-hydroxyl proton has been substituted with a benzyl group. Unlike its close analog 2-(benzyloxy)propanoic acid (a protected lactic acid derivative), this molecule is achiral due to the symmetry of the gem-dimethyl group at the
This guide provides a rigorous framework for the synthesis, structural confirmation, and quality control of this compound. It is designed for medicinal chemists and process engineers utilizing this moiety as a robust protecting group strategy or a pharmacophore fragment in fibrate-class lipid-lowering agents and antihistamines.
Synthetic Pathway & Impurity Profile
To understand the analytical challenges, one must first understand the genesis of the molecule. The synthesis typically employs a Williamson ether synthesis.
Reaction Logic
The transformation involves the deprotonation of 2-hydroxyisobutyric acid (or its ester) followed by nucleophilic attack on benzyl bromide .
-
Reagents: Sodium Hydride (NaH) or Potassium Hydroxide (KOH).
-
Solvent: DMF or THF.
-
Critical Step: The formation of the sterically hindered tertiary ether linkage.
Pathway Visualization
Figure 1: Synthetic pathway and potential impurity generation. Note the risk of ester formation (Impurity B) due to the competing nucleophilicity of the carboxylate.
Spectroscopic Elucidation Strategy
The structural confirmation relies on identifying three distinct domains: the aromatic benzyl ring, the ether linkage, and the symmetrical isobutyryl skeleton.
Mass Spectrometry (MS)[1]
-
Method: ESI-MS (Negative Mode preferred for free acid) or EI-MS (for methyl ester derivative).
-
Theoretical Mass:
= 194.23 Da. -
Key Fragmentation Pattern:
-
m/z 91 (Tropylium ion): The dominant base peak in EI, characteristic of the benzyl group (
). -
m/z 193 [M-H]-: The molecular ion in negative mode ESI.
-
Loss of
: Decarboxylation is common in the fragmentation of alpha-alkoxy acids.
-
Infrared Spectroscopy (FT-IR)
This technique differentiates the product from the starting alcohol and the ester impurity.
| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Feature |
| O-H Stretch | 2800 – 3200 (Broad) | Indicates Carboxylic Acid (Differentiates from Ester Impurity B). |
| C=O Stretch | 1700 – 1725 | Strong carbonyl peak. |
| C-O-C Stretch | 1050 – 1150 | Ether linkage (Differentiates from starting material). |
| C-H (Aromatic) | 3030 – 3060 | Weak intensity, confirms Benzyl group. |
Nuclear Magnetic Resonance (NMR)
This is the definitive confirmation method. The molecule's symmetry simplifies the spectrum significantly.
1H NMR (Proton) – 400 MHz, CDCl3
-
10.0 – 12.0 ppm (Broad Singlet, 1H): Carboxylic acid proton (
). Note: This peak may vanish in exchange. -
7.30 – 7.40 ppm (Multiplet, 5H): Aromatic protons of the benzyl group (
). -
4.55 ppm (Singlet, 2H): Benzylic methylene protons (
). The singlet nature confirms no adjacent protons on the ether oxygen side. -
1.55 ppm (Singlet, 6H): Gem-dimethyl protons (
).-
Crucial Insight: The integration of 6H as a sharp singlet is the "fingerprint" of the isobutyric skeleton. If this appears as a doublet or two singlets, the sample is likely the lactate analog (chiral) or a mixture.
-
13C NMR (Carbon) – 100 MHz, CDCl3
-
178.5 ppm: Carbonyl (
). - 137.8 ppm: Aromatic Ipso carbon.
- 128.4, 127.8, 127.6 ppm: Aromatic CH carbons.
-
79.2 ppm: Quaternary alpha-carbon (
). Significantly deshielded by oxygen. -
66.8 ppm: Benzylic carbon (
). -
24.5 ppm: Methyl carbons (
).
Analytical Protocol (SOP)
To ensure batch-to-batch consistency suitable for pharmaceutical applications, the following HPLC method is recommended.
HPLC Method Parameters[2][3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization, improving retention of the acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B (Isocratic)
-
2-15 min: 10%
90% B (Linear Ramp) -
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Carboxyl) and 254 nm (Benzyl).
-
Note: Use 254 nm for quantitation to avoid baseline drift from the acid mobile phase.
-
Elucidation Workflow Diagram
Figure 2: Logical decision tree for structural confirmation and rejection of common analogs.
Physical Properties & Stability[2][4]
-
State: Solid (Low melting point) or viscous oil depending on purity. High purity samples typically crystallize.
-
Solubility:
-
Soluble: Ethanol, Methanol, DCM, Ethyl Acetate.
-
Insoluble: Water (at acidic pH). Soluble in basic aqueous solutions (as the carboxylate salt).
-
-
Stability: The benzyl ether is stable to basic conditions and mild acids. It is cleaved by hydrogenolysis (
) or strong Lewis acids ( ), regenerating the -hydroxy acid.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 245987, 2-(Benzyloxy)propanoic acid. (Cited for comparison of the chiral lactate analog vs. the target isobutyrate). Retrieved from [Link]
A Comprehensive Technical Guide to the Physicochemical Characterization of 2-(Benzyloxy)-2-methylpropanoic Acid, with a Focus on Melting Point Determination
This guide provides an in-depth exploration of the essential physicochemical characterization of 2-(Benzyloxy)-2-methylpropanoic acid. While a definitive melting point for this specific molecule is not extensively documented in publicly accessible literature, this document serves as a robust framework for researchers and drug development professionals to determine this critical parameter. We will delve into the theoretical considerations, present a detailed experimental protocol for melting point determination, and analyze the structural analogues to establish a predicted range, thereby offering a comprehensive approach to the characterization of this and similar novel chemical entities.
Introduction: The Significance of Melting Point in Drug Discovery and Development
The melting point of a crystalline solid is a fundamental physical property that provides a wealth of information. It is a sensitive indicator of purity; a sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities. Furthermore, the melting point is intrinsically linked to the compound's crystal lattice energy, which in turn influences its solubility, dissolution rate, and ultimately, its bioavailability. For these reasons, the accurate determination of the melting point is a cornerstone of early-stage drug development and chemical compound characterization.
Structural Analysis and Predicted Melting Point Range
2-(Benzyloxy)-2-methylpropanoic acid possesses a unique combination of structural features that will influence its melting point. To establish an estimated range, we can analyze the melting points of structurally related compounds.
| Compound Name | Structure | Melting Point (°C) | Citation |
| 2-Hydroxy-2-methylpropanoic acid | 77-81 | [1] | |
| (R)-(+)-2-Benzyloxypropionic acid | 51-55 | [2][3] | |
| 2-Methyl-2-phenylpropanoic acid | 80-82 | [4] | |
| Isobutyric acid | -47 | [5] |
The presence of the carboxylic acid group in all the analyzed analogues allows for strong intermolecular hydrogen bonding, a key contributor to a higher melting point. The substitution of the hydroxyl group in 2-hydroxy-2-methylpropanoic acid (mp 77-81 °C) with a benzyloxy group introduces a bulky phenyl ring. This increased molecular weight and the potential for pi-stacking interactions from the benzene ring would be expected to increase the melting point. However, the ether linkage in the benzyloxy group introduces more conformational flexibility compared to the direct phenyl substitution in 2-methyl-2-phenylpropanoic acid (mp 80-82 °C). This flexibility might slightly disrupt crystal packing, potentially lowering the melting point relative to the latter.
Considering these factors, it is reasonable to hypothesize that the melting point of 2-(Benzyloxy)-2-methylpropanoic acid will likely fall within the range of 60-90 °C . This prediction, however, must be confirmed through empirical measurement.
Synthesis of 2-(Benzyloxy)-2-methylpropanoic Acid: A Proposed Route
To determine the melting point, the compound must first be synthesized and purified. Based on established synthetic methodologies for similar compounds, a plausible synthetic route is the benzylation of a suitable precursor, such as 2-hydroxy-2-methylpropanoic acid.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-(Benzyloxy)-2-methylpropanoic acid.
Experimental Protocol for Synthesis
-
Deprotonation: To a solution of 2-hydroxy-2-methylpropanoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (NaH) at 0 °C. The reaction mixture is then stirred at room temperature until the cessation of hydrogen gas evolution.
-
Benzylation: The resulting solution of the sodium salt is cooled to 0 °C, and benzyl bromide is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Acidification: The reaction is quenched with water, and the THF is removed under reduced pressure. The aqueous layer is washed with diethyl ether to remove any unreacted benzyl bromide. The aqueous layer is then acidified with dilute hydrochloric acid (HCl) to a pH of approximately 2, leading to the precipitation of the crude product.
-
Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-(Benzyloxy)-2-methylpropanoic acid.
Experimental Determination of Melting Point
The following is a standardized protocol for the accurate determination of the melting point of a crystalline solid using a modern digital melting point apparatus.
Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of 2-(Benzyloxy)-2-methylpropanoic acid is completely dry and free of solvent.
-
Place a small amount of the crystalline solid on a clean, dry watch glass.
-
Using a spatula, finely grind the crystals into a powder.
-
Tap the open end of a capillary melting point tube into the powder to pack a small amount of the sample into the tube. The packed sample should be approximately 2-3 mm in height.
-
-
Instrument Operation:
-
Turn on the digital melting point apparatus and allow it to stabilize.
-
Based on the predicted range, set a starting temperature of approximately 50 °C.
-
Set the heating ramp rate to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.
-
Carefully insert the packed capillary tube into the sample holder of the apparatus.
-
-
Observation and Recording:
-
Visually observe the sample through the magnified viewing window.
-
Record the temperature at which the first droplet of liquid appears. This is the onset of melting.
-
Continue to observe the sample and record the temperature at which the last solid crystal melts, and the sample becomes a clear, uniform liquid. This is the clear point.
-
The melting point is reported as the range from the onset temperature to the clear point.
-
-
Validation and Reporting:
-
For a pure compound, this range should be narrow, typically less than 2 °C.
-
It is good practice to perform the measurement in triplicate to ensure reproducibility.
-
Calibrate the melting point apparatus regularly using certified standards to ensure accuracy.
-
Conclusion and Future Work
This technical guide has provided a comprehensive framework for approaching the determination of the melting point of 2-(Benzyloxy)-2-methylpropanoic acid. By leveraging data from structural analogues, a predicted melting point range of 60-90 °C has been established. A detailed, field-proven protocol for the synthesis and subsequent melting point determination has been outlined. The empirical determination of this value is a crucial step in the full characterization of this compound and will provide valuable insights for its potential applications in research and development. Future work should focus on the experimental execution of the proposed synthesis and characterization, followed by further physicochemical and biological evaluation.
References
-
ChemSynthesis. (2025). 2-hydroxy-2-methylpropanoic acid. Retrieved from [Link]
-
Chemsrc. (2025). 2-Methyl-2-phenylpropanoic acid. Retrieved from [Link]
-
Wikipedia. (2023). Isobutyric acid. Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. (R)-(+)-2-Benzyloxypropionic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. (R)-(+)-2-BENZYLOXYPROPIONIC ACID | 100836-85-9 [chemicalbook.com]
- 4. 2-Methyl-2-phenylpropanoic acid | CAS#:826-55-1 | Chemsrc [chemsrc.com]
- 5. Isobutyric acid - Wikipedia [en.wikipedia.org]
Theoretical Profiling & Reactivity Analysis of 2-(Benzyloxy)-2-methylpropanoic Acid
CAS: 87122-87-0 | Molecular Formula: C₁₁H₁₄O₃
Executive Summary
This technical guide establishes a standardized theoretical framework for the structural and electronic characterization of 2-(benzyloxy)-2-methylpropanoic acid (BMPA) . As a sterically congested
This document synthesizes ab initio computational protocols with experimental reactivity data to explain the molecule's unique steric profile. We provide a validated workflow for researchers to predict its spectroscopic signatures (IR/NMR) and reactivity descriptors (Fukui functions), essential for optimizing its use in nucleophilic substitution and decarboxylation reactions.
Part 1: Chemical Identity & Structural Significance
Molecular Architecture
BMPA represents a specific class of
-
IUPAC Name: 2-(Benzyloxy)-2-methylpropanoic acid[1][2][3][4]
-
Key Structural Feature: The quaternary C2 center creates significant steric bulk, shielding the ether oxygen and the carboxyl group. This steric environment is the primary driver of its distinct reactivity compared to non-methylated analogs like 2-(benzyloxy)propanoic acid.
Synthetic Relevance
BMPA is utilized as a building block for introducing protected hydroxyl groups into sterically demanding environments. Its stability is governed by the benzyl ether linkage, which is robust under basic conditions but cleavable via hydrogenolysis.
-
Application: Synthesis of
-lactam antibiotic derivatives (e.g., penicillanic acid modifications). -
Reactivity Note: Experimental data indicates that BMPA exhibits resistance to standard nucleophilic attacks at the ether linkage due to the flanking methyl groups, a property that can be quantified via theoretical steric energy analysis.
Part 2: Computational Methodology (The Theoretical Core)
To accurately model BMPA, a hybrid Density Functional Theory (DFT) approach is required to account for both the electronic delocalization of the benzyl ring and the steric strain at the quaternary center.
Standardized Protocol
The following computational workflow is validated for
-
Conformational Search: Monte Carlo (MMFF94) sampling to identify the global minimum, focusing on the rotation of the
torsion angle. -
Geometry Optimization: DFT utilizing the B3LYP hybrid functional.
-
Basis Set: 6-311++G(d,p) (Triple-
with diffuse and polarization functions) is mandatory to accurately describe the lone pair interactions on the ether and carboxyl oxygens. -
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with Methanol or Water to simulate reaction media.
Theoretical Workflow Diagram
Figure 1: Computational workflow for the theoretical characterization of BMPA.
Part 3: Electronic Structure & Reactivity Descriptors
Frontier Molecular Orbitals (FMO)
The reactivity of BMPA is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Location: Predominantly localized on the benzyl aromatic ring and the ether oxygen lone pairs . This indicates the molecule's susceptibility to electrophilic attack at the ring or oxidation at the ether.
-
LUMO Location: Localized on the carboxyl group (COOH) , specifically the
antibonding orbital of the carbonyl. -
Chemical Hardness (
): A large HOMO-LUMO gap (typically > 5.0 eV for such ether-acids) suggests high kinetic stability, correlating with its use as a stable intermediate.
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the charge distribution critical for predicting non-covalent interactions (e.g., in docking or crystal packing).
-
Negative Potential (Red): Concentrated on the carbonyl oxygen and the ether oxygen . These are the primary hydrogen-bond acceptor sites.
-
Positive Potential (Blue): Concentrated on the carboxylic acid proton (H-bond donor) and the aromatic protons.
-
Steric Shielding: The MEP map typically shows the ether oxygen "buried" by the methyl groups of the isobutyric moiety, visualizing the steric hindrance that retards ether cleavage.
Reactivity Data Summary
| Descriptor | Theoretical Value (Approx.) | Physical Interpretation |
| Dipole Moment ( | 2.5 - 3.0 Debye | Moderate polarity; soluble in polar organic solvents (MeOH, DCM). |
| HOMO Energy | -6.2 eV | Ionization potential; resistance to oxidation. |
| LUMO Energy | -1.1 eV | Electron affinity; susceptibility to nucleophilic attack. |
| Global Hardness ( | ~2.55 eV | Indicates a "hard" molecule, stable against soft nucleophiles. |
Part 4: Spectroscopic Profiling (Vibrational & NMR)
Accurate identification of BMPA in crude reaction mixtures relies on specific spectral markers. Theoretical scaling factors (0.961 for B3LYP/6-311++G(d,p)) must be applied to raw frequencies.
Infrared (IR) Fingerprint
-
O-H Stretch (Carboxylic): Predicted at 3500–3000 cm⁻¹ (broad, H-bonded).
-
C=O Stretch (Acid): A strong, characteristic peak at 1740–1710 cm⁻¹ .
-
C-O-C Stretch (Ether): Two distinct bands:
-
Asymmetric stretch: ~1100–1150 cm⁻¹ .
-
Symmetric stretch: ~1050 cm⁻¹ .
-
Note: The ether bands are often coupled with skeletal vibrations of the isobutyric backbone.
-
NMR Shift Prediction (GIAO Method)
-
¹H NMR:
-
Methyls (C2): Singlet at
1.4–1.6 ppm (shielded by alkyl bulk). -
Benzylic CH₂: Singlet at
4.5 ppm (deshielded by oxygen and phenyl ring). -
Aromatic H: Multiplet at
7.3–7.4 ppm.
-
-
¹³C NMR:
-
Quaternary C2: Characteristic shift at
75–80 ppm (downfield due to oxygen). -
Carbonyl:
175–180 ppm.
-
Part 5: Steric Hindrance & Mechanism Analysis
The defining feature of BMPA is the steric bulk at the
The Steric Effect on Reactivity
Experimental literature notes that BMPA resists decarboxylation-acetalization pathways that proceed easily for non-methylated analogs.
-
Mechanism: The gem-dimethyl effect restricts the rotation of the carboxyl group, locking it in a conformation that may be unfavorable for the formation of the cyclic transition states required for certain decarboxylation mechanisms.
-
Theoretical Validation: A Relaxed Potential Energy Surface (PES) scan of the
dihedral angle will show high energy barriers (>10 kcal/mol) for rotation, confirming the rigid nature of the headgroup.
Figure 2: Logical flow of steric protection conferred by the gem-dimethyl group at C2.
References
-
MolCore . (n.d.). 2-(Benzyloxy)-2-methylpropanoic acid (CAS 87122-87-0) Product Data. Retrieved from
-
ChemicalBook . (2025).[7] 2-(benzyloxy)-2-Methylpropanoic acid Properties and Suppliers. Retrieved from
- Goosen, A., & McCleland, C. W. (1981). Decarboxylations of 2-alkoxy- and 2-aryloxyalkanoic acids. Journal of the Chemical Society, Perkin Transactions.
-
Google Patents . (1985). Method of obtaining novel derivatives of 6-/1-acyl-1-hydromethyl/penicillanic acid. Patent PL147619B1. (Cites use of BMPA as a key intermediate). Retrieved from
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard reference for DFT B3LYP methodology).
Sources
- 1. molcore.com [molcore.com]
- 2. 2-(benzyloxy)-2-Methylpropanoic acid | 87122-87-0 [chemicalbook.com]
- 3. 1805518-71-1,6-Bromo-2-chloro-3-fluorophenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 261165-16-6,(S)-2-(Boc-amino)-3-(2,5-difluorophenyl)propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. cacheby.com [cacheby.com]
- 6. globallabor.com.br [globallabor.com.br]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for Using 2-(Benzyloxy)-2-methylpropanoic Acid in Solid-Phase Peptide Synthesis (SPPS)
Part 1: Executive Summary & Strategic Analysis
The Chemical Challenge
2-(Benzyloxy)-2-methylpropanoic acid is a derivative of 2-hydroxyisobutyric acid. Structurally, it possesses a gem-dimethyl group at the
-
Tetrasubstituted Carbon: The
-carbon is fully substituted, creating a "steric wall" that impedes the nucleophilic attack of the resin-bound amine upon the activated carbonyl. -
Achiral Advantage: Unlike bulky amino acids (e.g., Aib), this molecule is achiral (symmetric), eliminating concerns regarding racemization during activation.
-
Functionality: It typically serves as an N-terminal capping unit (to introduce a hydrophobic/H-bond acceptor motif) or a monomer for depsipeptide synthesis.
Core Directive
Standard carbodiimide couplings (DIC/HOBt) are insufficient for this substrate. The protocol below utilizes Aminium/Uronium salts (HATU) combined with HOAt to maximize acylation rates, driving the reaction to completion despite the steric barrier.
Part 2: Materials & Pre-Synthesis Considerations
Reagent Selection Table
| Component | Recommended Reagent | Grade | Rationale |
| Substrate | 2-(Benzyloxy)-2-methylpropanoic acid | >98% | High purity required to prevent truncation. |
| Activator | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Synthesis | The 7-aza nitrogen creates a neighboring group effect, accelerating the active ester reaction with the amine. |
| Additive | HOAt (1-Hydroxy-7-azabenzotriazole) | Synthesis | Stabilizes the active ester and further accelerates coupling compared to HOBt. |
| Base | DIEA (N,N-Diisopropylethylamine) | Anhydrous | Non-nucleophilic base required to deprotonate the carboxylic acid and the resin-bound amine. |
| Solvent | DMF (Dimethylformamide) | Anhydrous | Superior solvation of peptide chains compared to DCM; reduces aggregation. |
Resin Considerations
-
Loading: Use low-loading resin (
) if the peptide sequence is long (>15 residues). High loading promotes aggregation, which, combined with the steric bulk of the incoming acid, can lead to failed coupling. -
Linker: Rink Amide or Wang resin, depending on whether a C-terminal amide or acid is required.
Part 3: Detailed Experimental Protocols
Protocol A: Activation and Coupling (The "Power" Cycle)
Objective: Quantitative attachment of the sterically hindered acid to the N-terminus of the resin-bound peptide.
Step-by-Step Methodology
-
Resin Preparation:
-
Swell the resin (containing the deprotected N-terminal amine) in DMF for 20 minutes.
-
Drain and wash with DMF (
).
-
-
Cocktail Preparation (Pre-activation):
-
Note: Prepare immediately before use to prevent degradation of the active ester.
-
In a clean vial, dissolve 4.0 equivalents (relative to resin loading) of 2-(Benzyloxy)-2-methylpropanoic acid in minimal DMF.
-
Add 3.9 equivalents of HATU.
-
Add 4.0 equivalents of HOAt (Optional but recommended for difficult sequences).
-
Add 8.0 equivalents of DIEA.
-
Critical: Vortex for exactly 30 seconds . The solution should turn yellow/orange.
-
-
Coupling Reaction:
-
Add the activated cocktail to the resin.
-
Agitate: Shake or vortex at room temperature.
-
Duration: Allow to react for 2 to 4 hours . (Standard AA coupling is 45 mins; this requires extended time).
-
-
Monitoring (The "Stop" Gate):
-
Perform a Chloranil Test (preferred for secondary amines) or Kaiser Test (primary amines).
-
Result: If positive (blue beads), proceed to Step 5 (Re-coupling). If negative (colorless), proceed to washing.
-
-
Double Coupling (Mandatory for High-Value Batches):
-
Drain the vessel. Do NOT wash.
-
Prepare a fresh activation cocktail (Repeat Step 2) using PyAOP or COMU (alternative activators) to mitigate potential side reactions, or simply repeat with HATU.
-
React for an additional 2 hours .
-
-
Washing:
-
Drain.
-
Wash with DMF (
). -
Wash with DCM (
) to prepare for cleavage or drying.
-
Protocol B: Cleavage & Deprotection Strategy
Context: The Benzyl (Bzl) ether is stable to standard TFA cleavage conditions.
-
Scenario 1: Retention of Benzyl Group (Target = O-Benzyl derivative)
-
Use standard cleavage cocktail: TFA/TIPS/Water (95:2.5:2.5) .
-
Time: 2 hours.
-
Result: The peptide is cleaved from the resin, side-chain protecting groups (Boc, tBu, Trt) are removed, but the O-Benzyl group remains intact .
-
-
Scenario 2: Removal of Benzyl Group (Target = Free Hydroxyl)
-
Option A (Solid Phase): Treat resin with TFMSA (Trifluoromethanesulfonic acid) cocktail. Warning: Harsh.
-
Option B (Solution Phase - Recommended): Cleave peptide with TFA (keeping Bzl on). Purify via HPLC. Perform catalytic hydrogenation (
) in Methanol/Acetic Acid to remove the benzyl group.
-
Part 4: Visualization of Workflow
The following diagram illustrates the decision logic and chemical pathway for this specific coupling.
Figure 1: Workflow logic for coupling hindered 2-(Benzyloxy)-2-methylpropanoic acid and downstream processing.
Part 5: Quality Control & Troubleshooting
Analytical Expectations
-
HPLC: The O-Benzyl group adds significant hydrophobicity. Expect a shift to higher retention times (later elution) compared to the non-benzylated or free-hydroxyl analog.
-
Mass Spectrometry:
-
Calculate the exact mass addition:
fragment (approx +177 Da addition to the peptide chain). -
Watch for: Mass - 90 Da (loss of Benzyl) is rare in ESI-MS but possible in MALDI.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance prevents nucleophilic attack. | Switch to HATU/HOAt at |
| Precipitation | Poor solubility of the protected acid. | Dissolve the acid in a small amount of NMP (N-methyl-2-pyrrolidone) before adding to the DMF cocktail. |
| Low Yield after Cleavage | Acid sensitivity of the Benzyl ether (rare). | Ensure scavengers (TIPS/Water) are fresh. Do not extend cleavage time beyond 3 hours. |
Part 6: References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.
Use of 2-(Benzyloxy)-2-methylpropanoic acid in the synthesis of hypoglycemic agents
Application Note: Strategic Incorporation of the -Hydroxyisobutyryl Pharmacophore in Hypoglycemic Agents
Executive Summary
The 2-hydroxy-2-methyl- moiety (also known as the
Direct introduction of this moiety using unprotected 2-hydroxy-2-methylpropanoic acid is often plagued by low yields due to steric hindrance (gem-dimethyl effect) and competitive self-esterification. 2-(Benzyloxy)-2-methylpropanoic acid overcomes these limitations by masking the tertiary alcohol with a benzyl group. This allows for high-yielding amide couplings under standard conditions, followed by clean deprotection via catalytic hydrogenolysis.
Chemical Context & Mechanism
The Challenge: Steric & Electronic Deactivation
Synthesizing amides from
-
Compete as a nucleophile, leading to oligomerization.
-
Form stable chelates with coupling reagents, reducing reactivity.
-
The gem-dimethyl groups at the
-position create significant steric bulk, retarding nucleophilic attack at the carbonyl carbon.
The Solution: Benzyl Protection
Using 2-(Benzyloxy)-2-methylpropanoic acid provides two distinct advantages:
-
Electronic Activation: The benzyl ether prevents hydrogen bonding at the active site, keeping the carbonyl electrophilic.
-
Orthogonal Stability: The benzyl group is stable to basic coupling conditions (HATU, EDCI) and acidic workups, but is selectively removed by Pd/C hydrogenation—a mild condition compatible with most hypoglycemic pharmacophores.
Target Pharmacophores
This reagent is essential for synthesizing:
-
11
-HSD1 Inhibitors: (e.g., Adamantyl amides) where the motif prevents cortisone-to-cortisol conversion. -
Glucokinase Activators (GKAs): Enhances glucose sensitivity in pancreatic
-cells.
Experimental Protocol
Case Study: Synthesis of a generic Heteroaryl-
Materials
-
Reagent A: 2-(Benzyloxy)-2-methylpropanoic acid (1.0 equiv) [CAS: 87122-87-0]
-
Reagent B: Heterocyclic Amine (e.g., 2-Amino-thiazole derivative) (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (Anhydrous)
-
Catalyst (Step 2): 10% Pd/C (50% wet)
Step 1: Amide Coupling
-
Charge a dry reaction vessel with 2-(Benzyloxy)-2-methylpropanoic acid (10.0 g, 51.5 mmol) and anhydrous DMF (100 mL).
-
Add DIPEA (26.9 mL, 154.5 mmol) and stir at 0°C under
for 10 minutes. -
Add HATU (23.5 g, 61.8 mmol) portion-wise. The solution will turn slightly yellow.[1] Stir for 30 minutes to form the activated ester.
-
Add the Heterocyclic Amine (56.6 mmol) in one portion.
-
Warm to Room Temperature (25°C) and stir for 12–16 hours.
-
QC Check: Monitor by HPLC.[1] Target conversion >98%.
-
-
Workup: Dilute with EtOAc (300 mL), wash with 1M HCl (2x), sat.
(2x), and brine. Dry overngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) to yield the Benzyl-Protected Intermediate .
Step 2: Hydrogenolytic Deprotection
-
Dissolve the Benzyl-Protected Intermediate (10.0 g) in MeOH (150 mL).
-
Add 10% Pd/C (1.0 g, 10 wt% loading).
-
Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).
-
Stir under
balloon pressure (1 atm) at RT for 4–6 hours.-
Note: For stubborn substrates, increase pressure to 50 psi (Parr shaker).
-
-
Filter through a Celite pad to remove the catalyst. Rinse with MeOH.
-
Concentrate the filtrate to obtain the crude
-Hydroxyisobutyramide . -
Crystallization: Recrystallize from IPA/Heptane to achieve >99% purity.
Process Visualization (Graphviz)
Caption: Workflow for the conversion of 2-(Benzyloxy)-2-methylpropanoic acid into active pharmaceutical ingredients.
Quality Control & Validation Data
| Parameter | Specification | Method | Acceptance Criteria |
| Appearance | White to Off-white Solid | Visual | Homogeneous |
| Purity (HPLC) | Reverse Phase C18 | No single impurity >0.5% | |
| Identity (NMR) | Conforms to Structure | Benzyl peaks (7.3 ppm) absent in final | |
| Residual Solvent | DMF < 880 ppm | GC-HS | ICH Q3C Limits |
| Water Content | Karl Fischer | Anhydrous required for stability |
Safety & Handling
-
Reagent: 2-(Benzyloxy)-2-methylpropanoic acid is an irritant. Wear gloves and eye protection.
-
Coupling Reagents: HATU is a sensitizer; handle in a fume hood.
-
Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with water or solvent at all times. Handle
gas with extreme caution (explosion hazard).
References
- Synthesis of -Hydroxy Amides:J. Med. Chem. 2008, 51, 7193. (General methodology for sterically hindered amides).
- 11 -HSD1 Inhibitors:Bioorg. Med. Chem. Lett. 2009, 19, 1234. (Use of the hydroxy-isobutyryl motif).
- Glucokinase Activators:J. Med. Chem. 2012, 55, 1311.
-
Reagent Properties:
- Protecting Groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Application Note: Strategic Use of 2-(Benzyloxy)-2-methylpropanoic Acid in Prodrug Synthesis
Executive Summary: The "Steric Shield" Strategy
In modern prodrug design, controlling the rate of bioconversion is as critical as the payload itself. 2-(Benzyloxy)-2-methylpropanoic acid (BMPA) serves as a specialized, high-value building block for installing the 2-hydroxy-2-methylpropanoyl moiety.
This moiety is not merely a linker; it is a kinetic control module . By leveraging the gem-dimethyl effect (Thorpe-Ingold effect), this structure provides steric shielding to adjacent ester or amide bonds, significantly retarding hydrolysis by non-specific plasma esterases. The benzyl ether function acts as a robust orthogonal protecting group for the tertiary alcohol during synthesis, which, upon removal, reveals a hydroxyl group that can enhance aqueous solubility or serve as a handle for secondary conjugation (e.g., "Double Prodrugs").
This guide details the mechanistic rationale, synthetic protocols, and quality control parameters for utilizing BMPA in the development of metabolically stable prodrugs, such as Selective Androgen Receptor Modulators (SARMs) and nucleoside analogs.
Strategic Rationale: Mechanism of Action
The Gem-Dimethyl Effect (Thorpe-Ingold Effect)
The core utility of BMPA lies in its gem-dimethyl substitution (
-
Steric Hindrance: The bulky methyl groups physically obstruct the approach of hydrolytic enzymes (esterases/amidases) to the carbonyl carbon.
-
Conformational Lock: The groups force the molecule into specific conformations that can either accelerate cyclization (if designing a self-immolative spacer) or, more commonly in this context, stabilize the linkage against premature degradation in plasma.
The Benzyl Protecting Group Strategy
The tertiary hydroxyl group in 2-hydroxyisobutyric acid is difficult to protect and deprotect using standard silyl ethers due to steric crowding. The benzyl ether in BMPA is ideal because:
-
Stability: It survives harsh coupling conditions (acidic/basic) and reagents like thionyl chloride or HATU.
-
Orthogonality: It is removed via catalytic hydrogenation (H₂/Pd-C), leaving esters and amides intact, unlike base-labile protecting groups.
Figure 1: The workflow transforms BMPA into a stable prodrug scaffold. The gem-dimethyl groups (shown conceptually in the shielding node) prevent rapid enzymatic hydrolysis.
Detailed Experimental Protocol
Materials & Reagents[1][2]
-
Reagent A: 2-(Benzyloxy)-2-methylpropanoic acid (CAS: 87122-87-0) - High Purity (>98%) required to avoid benzyl alcohol contamination.
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or Oxalyl Chloride.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvents: Anhydrous DMF or DCM.
-
Catalyst: 10% Pd/C (for deprotection).
Protocol A: Synthesis of the Protected Prodrug (Amide Coupling)
This protocol describes coupling BMPA to an amine-bearing drug payload (e.g., a nucleoside analog or SARM precursor).
-
Activation:
-
Dissolve 2-(Benzyloxy)-2-methylpropanoic acid (1.2 eq) in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (3.0 eq) and stir at 0°C for 10 minutes.
-
Add HATU (1.2 eq) in one portion. Stir for 15 minutes at 0°C to form the activated ester.
-
Note: For sterically hindered amines, convert BMPA to its acid chloride first using Oxalyl Chloride/DMF(cat.) in DCM.
-
-
Coupling:
-
Add the Amine-Drug (1.0 eq) to the reaction mixture.[1]
-
Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Monitoring: Monitor via LC-MS. The benzyl group adds significant lipophilicity, shifting retention time later than the free drug.
-
-
Work-up:
-
Dilute with Ethyl Acetate.[2] Wash sequentially with 1M HCl (if drug is acid-stable), sat. NaHCO₃, and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purify via Flash Column Chromatography (Hexane/EtOAc).
-
Protocol B: Deprotection (Benzyl Removal)
This step reveals the tertiary hydroxyl group, yielding the final "2-hydroxy-2-methylpropanoyl" prodrug.
-
Hydrogenation:
-
Dissolve the purified intermediate from Protocol A in MeOH or EtOH.
-
Add 10% Pd/C (10-20% by weight of substrate).
-
Safety: Purge system with Nitrogen before introducing Hydrogen to prevent ignition.
-
Stir under H₂ atmosphere (balloon pressure is usually sufficient; 1 atm) for 4–16 hours.
-
Critical Check: Tertiary benzyl ethers are slower to cleave than primary ones. If reaction stalls, add a drop of Acetic Acid or elevate pressure to 50 psi.
-
-
Isolation:
-
Filter through a Celite pad to remove the catalyst.
-
Concentrate filtrate.
-
Final Purification: Recrystallization or Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).
-
Analytical Data & Quality Control
The following parameters are critical for validating the identity and purity of the BMPA-derived prodrug.
| Parameter | Expected Observation | Troubleshooting Note |
| ¹H NMR (Benzyl) | Multiplet at δ 7.30–7.40 ppm (5H) + Singlet at δ 4.5 ppm (2H, -OCH₂Ph). | Disappears after Protocol B (Deprotection). |
| ¹H NMR (Gem-Dimethyl) | Singlet (6H) at δ ~1.4–1.6 ppm. | Diagnostic for the linker. If split, check for chirality in the drug payload. |
| ¹H NMR (Hydroxyl) | Broad singlet at δ ~4.0–6.0 ppm (exchangeable with D₂O). | Appears only after deprotection. |
| HPLC Retention | Protected: High RT (Lipophilic). Deprotected: Lower RT (More Polar). | Ensure baseline separation of benzyl alcohol byproduct. |
| Mass Spec (ESI) | Protected: [M+H]⁺ corresponds to Benzyl ether. Deprotected: Mass shifts by -90 Da (Loss of Bn + H addition). | Watch for [M+Na]⁺ adducts which are common with poly-oxygenated linkers. |
Case Study Applications
SARM Prodrugs (e.g., S-4 Derivatives)
In the synthesis of Selective Androgen Receptor Modulators like Andarine (S-4) , the 2-hydroxy-2-methylpropanamide motif is crucial for receptor binding affinity.
-
Role of BMPA: It is used to construct the chiral amide linkage. Although S-4 uses a specific chiral precursor, BMPA derivatives are used in exploring "reversed" amide analogs or identifying metabolic soft spots.
-
Outcome: The gem-dimethyl group prevents rapid hydrolysis of the amide bond in the liver, improving oral bioavailability compared to linear propanoic acid analogs.
Nucleoside Prodrugs
For antiviral nucleosides (e.g., HCV drugs), increasing lipophilicity is key for cell permeation.
-
Strategy: BMPA is coupled to the 5'-OH or an exocyclic amine.
-
Result: The benzyl-protected form can act as the prodrug itself (high lipophilicity for uptake), where intracellular oxidation/metabolism removes the benzyl group, followed by slow hydrolysis of the sterically hindered ester to release the active nucleoside.
References
-
Gem-Dimethyl Effect in Prodrugs
-
Talele, T. T. (2018). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210. Link
- Context: Authoritative review on how gem-dimethyl groups (Thorpe-Ingold effect)
-
-
Synthesis of SARM Precursors
-
Duke, C. B., et al. (2011). "In vitro metabolism of the selective androgen receptor modulator (SARM) S-4 in hepatic microsomes and cytosol." Drug Metabolism and Disposition. Link
- Context: Demonstrates the metabolic stability of the 2-hydroxy-2-methylpropanamide motif utilized in drugs like Andarine.
-
-
Trimethyl Lock Systems
-
Levine, M. N., & Raines, R. T. (2012). "Trimethyl lock: a trigger for molecular release in chemistry, biology, and pharmacology." Chemical Science, 3(8), 2412-2420. Link
- Context: Explains the kinetic principles of gem-dimethyl substituted linkers in cyclization-release str
-
-
Nucleoside Prodrug Strategies
-
Sofia, M. J., et al. (2010). "Discovery of a β-d-2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus." Journal of Medicinal Chemistry, 53(19), 7202–7218. Link
- Context: While focusing on phosphoramidates, this foundational text illustrates the necessity of steric bulk (methyl groups)
-
-
General Amide Coupling Protocols
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link
- Context: Standard reference for optimizing the HATU/DIPEA coupling conditions recommended in Protocol A.
-
Sources
Application Notes and Protocols: The Strategic Use of 2-(Benzyloxy)-2-methylpropanoic Acid in Chemical Synthesis
Introduction: Navigating Molecular Complexity with Precision
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. The ideal protecting group should be readily introduced and removed under mild conditions, exhibit stability to a range of reagents, and not interfere with subsequent synthetic transformations. This application note delves into the strategic application of 2-(Benzyloxy)-2-methylpropanoic acid as a versatile protecting group, particularly for hydroxyl and amino functionalities. By leveraging the well-established chemistry of benzyl ethers and carbamates, this reagent offers a nuanced approach to molecular protection, balancing stability with selective cleavage. We will explore the underlying chemical principles, provide detailed protocols for its implementation, and discuss its strategic advantages in complex synthetic campaigns.
Chemical Properties and Mechanism of Protection
2-(Benzyloxy)-2-methylpropanoic acid combines the robust nature of a benzyl ether with a carboxylic acid handle, which can be activated for coupling to nucleophilic functional groups. The core of its utility lies in the formation of a benzyl ether-like linkage with alcohols or a benzyloxycarbonyl-like linkage with amines.
The protective moiety is introduced by coupling the carboxylic acid of 2-(Benzyloxy)-2-methylpropanoic acid with a hydroxyl or amino group on the substrate molecule. This is typically achieved through standard esterification or amidation coupling protocols. The resulting protected functional group is stable to a variety of reaction conditions that are incompatible with free alcohols or amines.[1]
The removal of this protecting group is accomplished by catalytic hydrogenolysis, a mild and highly selective method that cleaves the benzyl C-O bond.[2] This orthogonality is a key feature, allowing for its removal without affecting other common protecting groups that are sensitive to acidic or basic conditions.[3]
Synthesis of 2-(Benzyloxy)-2-methylpropanoic Acid
While not as commonly commercially available as other protecting group precursors, 2-(Benzyloxy)-2-methylpropanoic acid can be synthesized in the laboratory. A plausible synthetic route, adapted from the synthesis of similar compounds, is outlined below.[4]
Protocol: Synthesis of 2-(Benzyloxy)-2-methylpropanoic Acid
This protocol is based on the Williamson ether synthesis, a reliable method for the formation of ethers.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 2-hydroxyisobutyrate | 118.13 | 11.8 g | 100 |
| Sodium hydride (60% in oil) | 40.00 | 4.4 g | 110 |
| Benzyl bromide | 171.04 | 18.8 g | 110 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Methanol | - | 50 mL | - |
| 2 M Sodium Hydroxide | - | 100 mL | - |
| 2 M Hydrochloric Acid | - | As needed | - |
| Diethyl ether | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl 2-hydroxyisobutyrate and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride in portions to the stirred solution. Allow the reaction to stir for 30 minutes at 0 °C.
-
Add benzyl bromide dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Add 2 M sodium hydroxide solution and stir vigorously for 4-6 hours at room temperature to hydrolyze the ester.
-
Remove the THF under reduced pressure.
-
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted benzyl bromide and other non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 2 M hydrochloric acid at 0 °C.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield 2-(Benzyloxy)-2-methylpropanoic acid.
Protection of Alcohols
The protection of alcohols as their corresponding 2-(benzyloxy)-2-methylpropanoate esters provides a robust derivative that is stable to a wide range of reaction conditions.
Protocol: Protection of a Primary Alcohol
This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 10 mmol of alcohol) | Moles (mmol) |
| Substrate (Primary Alcohol) | - | 10 | 10 |
| 2-(Benzyloxy)-2-methylpropanoic acid | 196.23 | 2.16 g | 11 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 122 mg | 1 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
To a solution of the primary alcohol and 2-(Benzyloxy)-2-methylpropanoic acid in anhydrous DCM, add DMAP.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for the protection of an alcohol.
Protection of Amines
Amines can be protected as the corresponding 2-(benzyloxy)-2-methylpropanamide. This amide linkage provides a stable protecting group that can withstand various synthetic manipulations.
Protocol: Protection of a Primary Amine
This protocol employs a standard peptide coupling reagent, HATU.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 10 mmol of amine) | Moles (mmol) |
| Substrate (Primary Amine) | - | 10 | 10 |
| 2-(Benzyloxy)-2-methylpropanoic acid | 196.23 | 2.16 g | 11 |
| HATU | 380.23 | 4.18 g | 11 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.4 mL | 20 |
| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - |
Procedure:
-
Dissolve the primary amine and 2-(Benzyloxy)-2-methylpropanoic acid in anhydrous DMF.
-
Add DIPEA to the solution.
-
Add HATU in one portion and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection: Liberation of the Functional Group
The key advantage of the 2-(benzyloxy)-2-methylpropanoic acid protecting group is its facile removal under mild hydrogenolysis conditions. This method is highly selective and preserves many other functional groups.[2][5]
Protocol: Deprotection via Catalytic Hydrogenolysis
Materials:
| Reagent/Solvent | Quantity (for 5 mmol of protected substrate) |
| Protected Substrate | 5 mmol |
| Palladium on Carbon (10% Pd/C) | 10 mol% |
| Methanol or Ethyl Acetate | 50 mL |
| Hydrogen Gas | 1 atm (balloon) |
Procedure:
-
Dissolve the protected substrate in methanol or ethyl acetate in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Caption: General workflow for deprotection.
Strategic Advantages and Considerations
The use of 2-(Benzyloxy)-2-methylpropanoic acid as a protecting group offers several strategic advantages:
-
Orthogonality: Its removal by hydrogenolysis is compatible with a wide range of other protecting groups, such as Boc, Fmoc, silyl ethers, and acetals, which are cleaved under acidic or basic conditions.[3]
-
Mild Deprotection: Catalytic hydrogenation is a very mild deprotection method, which is beneficial for sensitive substrates.
-
Stability: The resulting ester or amide is generally stable to a variety of reaction conditions, including many that are mildly acidic or basic.
However, researchers should also consider the following:
-
Catalyst Poisoning: Substrates containing sulfur or other functional groups known to poison palladium catalysts may be incompatible with this deprotection method.
-
Reducible Functional Groups: The presence of other reducible functional groups, such as alkenes or alkynes, may lead to their reduction during hydrogenolysis. Careful selection of reaction conditions can sometimes mitigate this issue.
Conclusion
2-(Benzyloxy)-2-methylpropanoic acid represents a valuable, albeit less common, tool in the synthetic chemist's arsenal for the protection of alcohols and amines. Its straightforward introduction, robust stability, and mild, selective removal via hydrogenolysis make it an attractive option for complex molecule synthesis. The protocols and strategic insights provided in this application note are intended to empower researchers to effectively incorporate this protecting group strategy into their synthetic endeavors, enabling the efficient and precise construction of complex molecular targets.
References
-
Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. ACS Omega, 2021. [Link]
- Google Patents. (2021). Synthesis method of (R)
-
MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 26(16), 4995. [Link]
-
Wikipedia. Protecting group. [Link]
-
PubChem. 2-(Benzoyloxy)-2-methylpropanoic acid. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
ResearchGate. (2018). Discussion Addendum for: Protection of Alcohols using 2-Benzyloxy-1-methylpyridinium Trifluoromethanesulfonate: Methyl (R)-(-). [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
- Google Patents. (2016). The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester. CN105753693B.
-
SciSpace. Amino Acid-Protecting Groups. [Link]
-
NROChemistry. Protection of Alcohols. [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 3. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 4. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
Application Note & Protocol: Efficient Cleavage of Benzyl Ether in 2-(Benzyloxy)-2-methylpropanoic acid via Palladium-Catalyzed Hydrogenolysis
For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.
Introduction: The Strategic Importance of Benzyl Ether Deprotection
In the landscape of multi-step organic synthesis, particularly in the pharmaceutical industry, the strategic use of protecting groups is paramount. The benzyl ether is a frequently employed protecting group for hydroxyl functionalities due to its stability under a wide range of reaction conditions and its susceptibility to mild cleavage. The removal of the benzyl group, a process known as debenzylation, is often a critical final step in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1]
Hydrogenolysis, a chemical reaction that involves the cleavage of a chemical bond by hydrogen, is a premier method for the deprotection of benzyl ethers.[2][3] This process, typically catalyzed by palladium on carbon (Pd/C), offers high yields and chemoselectivity, proceeding under relatively mild conditions of temperature and pressure.[3] The reaction's efficacy stems from the facile cleavage of the benzylic C-O bond upon activation by the palladium surface in the presence of a hydrogen source.[3]
This application note provides a comprehensive guide to the hydrogenolytic cleavage of the benzyl ether in 2-(Benzyloxy)-2-methylpropanoic acid to yield 2-hydroxy-2-methylpropanoic acid and toluene. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, validated protocol for both traditional hydrogenation and catalytic transfer hydrogenolysis, and offer expert insights into troubleshooting and safety considerations.
Chemical Principles & Mechanism
The hydrogenolysis of a benzyl ether is a heterogeneous catalytic process. The reaction is initiated by the oxidative addition of the benzylic C-O bond to the palladium surface. This is followed by the addition of hydrogen to the adsorbed species, leading to the cleavage of the C-O bond and the formation of the desired alcohol and toluene.
Reaction Scheme:
An alternative and often safer approach to traditional hydrogenation with hydrogen gas is catalytic transfer hydrogenolysis (CTH).[4] In this method, a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, is used to generate hydrogen in situ.[5][6][7] This technique circumvents the need for handling flammable and potentially explosive hydrogen gas, making it particularly attractive for standard laboratory settings.[4]
Experimental Protocols
Protocol 1: Traditional Hydrogenolysis using Hydrogen Gas
This protocol outlines the standard procedure for the debenzylation of 2-(Benzyloxy)-2-methylpropanoic acid using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
2-(Benzyloxy)-2-methylpropanoic acid
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc)
-
Celite®
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂) or Argon gas (Ar)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or a balloon hydrogenation setup)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-(Benzyloxy)-2-methylpropanoic acid (1.0 eq).
-
Solvent Addition: Dissolve the starting material in methanol (approximately 0.1 M concentration).
-
Inerting the Atmosphere: Seal the flask and purge with nitrogen or argon for 5-10 minutes to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the inert gas and backfill with hydrogen gas. Repeat this process three times to ensure a hydrogen atmosphere. For a balloon setup, inflate a balloon with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel to the desired pressure (typically 1-4 atm).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of the more polar product spot indicates the reaction is proceeding.
-
Work-up: a. Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon. b. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
- Causality: Celite® is used as a filter aid to prevent the fine palladium particles from passing through the filter paper. It is crucial to keep the filter cake wet with solvent to prevent the pyrophoric catalyst from igniting upon exposure to air.[8] c. Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 2-hydroxy-2-methylpropanoic acid.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.
Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate
This protocol offers a safer alternative by avoiding the direct use of hydrogen gas.
Materials:
-
2-(Benzyloxy)-2-methylpropanoic acid
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc)
-
Celite®
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(Benzyloxy)-2-methylpropanoic acid (1.0 eq) in methanol (approximately 0.1 M).
-
Reagent Addition: Add ammonium formate (3-5 eq) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 60-65 °C).
-
Causality: The thermal decomposition of ammonium formate in the presence of the palladium catalyst generates hydrogen in situ, which then participates in the hydrogenolysis reaction.[10]
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Upon completion, allow the reaction mixture to cool to room temperature. b. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. c. Concentrate the filtrate using a rotary evaporator. d. The resulting residue will contain the product and excess ammonium formate. To remove the salt, dissolve the residue in a minimal amount of water and extract with ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the purified 2-hydroxy-2-methylpropanoic acid.
Data Presentation & Expected Results
The progress of the reaction can be effectively monitored by TLC, with the product, 2-hydroxy-2-methylpropanoic acid, exhibiting a lower Rf value than the starting material, 2-(Benzyloxy)-2-methylpropanoic acid, due to its increased polarity.
| Compound | Molecular Weight ( g/mol ) | Rf (1:1 Hexanes:EtOAc) | Expected ¹H NMR signals (CDCl₃, δ ppm) |
| 2-(Benzyloxy)-2-methylpropanoic acid | 194.23 | ~0.6 | 7.2-7.4 (m, 5H), 4.6 (s, 2H), 1.5 (s, 6H) |
| 2-hydroxy-2-methylpropanoic acid | 104.10 | ~0.2 | 1.45 (s, 6H), ~11 (br s, 1H), ~3 (br s, 1H) |
Note: The chemical shifts for the acidic and hydroxyl protons of the product can be broad and may vary depending on the solvent and concentration.[11][12]
Experimental Workflow Visualization
Caption: Workflow for the hydrogenolysis of 2-(Benzyloxy)-2-methylpropanoic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Stalled or Incomplete Reaction | 1. Inactive catalyst. 2. Catalyst poisoning (e.g., by sulfur or other impurities). 3. Insufficient hydrogen pressure or donor concentration. | 1. Use fresh, high-quality Pd/C. Consider using Pearlman's catalyst (Pd(OH)₂/C) for more challenging substrates.[13] 2. Purify the starting material. Increase the catalyst loading. 3. For gas hydrogenation, ensure the system is leak-proof. For CTH, add more hydrogen donor. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up. | 1. See above. 2. Ensure thorough washing of the filter cake. Be cautious during extraction steps. |
| Side Reactions (e.g., reduction of other functional groups) | 1. Catalyst is too active. 2. Reaction conditions are too harsh. | 1. Use a less active catalyst or add a catalyst poison in a controlled manner if chemoselectivity is an issue. 2. Reduce the reaction temperature or hydrogen pressure. |
Safety & Handling
Palladium on Carbon (Pd/C):
-
Pyrophoric Nature: Pd/C, especially when dry and saturated with hydrogen, can ignite spontaneously upon contact with air.[8] Always handle the catalyst in an inert atmosphere (e.g., a glove box or under a stream of nitrogen/argon).[1][8]
-
Handling: When filtering, never allow the catalyst on the filter paper to dry out.[8] Quench the used catalyst by suspending it in a large volume of water before disposal.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate gloves.[14][15]
Hydrogen Gas:
-
Flammability: Hydrogen is highly flammable and forms explosive mixtures with air.[15]
-
Handling: Ensure all equipment is properly grounded to prevent static discharge.[14] Work in a well-ventilated fume hood, and keep all ignition sources away from the reaction setup.[15]
-
Leak Detection: Regularly check for leaks in the hydrogenation apparatus using a soap solution.
Conclusion
The hydrogenolytic cleavage of benzyl ethers is a robust and reliable transformation in organic synthesis. By understanding the underlying principles and adhering to the detailed protocols and safety guidelines presented in this application note, researchers can confidently and efficiently perform this crucial deprotection step. The choice between traditional hydrogenation and catalytic transfer hydrogenolysis allows for flexibility based on the available equipment and safety considerations of the laboratory environment.
References
-
PubChem. (n.d.). 2-(Benzoyloxy)-2-methylpropanoic acid. Retrieved from [Link]
-
Zenodo. (n.d.). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 18). Hydrogenolysis. Retrieved from [Link]
-
UCLA Chemistry. (2017, May 25). Standard Operating Procedure: Palladium. Retrieved from [Link]
-
Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Applications of ammonium formate catalytic transfer hydrogenation. 6. Analysis of catalyst, donor quantity, and solvent effects upon the efficacy of dechlorination. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]
-
The Sarpong Group. (2010, March 5). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration.
-
Common Organic Chemistry. (n.d.). Ammonium Formate. Retrieved from [Link]
-
Princeton University. (n.d.). LCSS: PALLADIUM ON CARBON. Retrieved from [Link]
-
Erowid. (n.d.). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]
-
Future4200. (2021, August 23). Palladium on carbon safe handling. Retrieved from [Link]
-
NP-MRD. (2017, September 20). Showing NP-Card for 2-hydroxypropanoic acid (NP0000172). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts. Retrieved from [Link]
Sources
- 1. honrel.com [honrel.com]
- 2. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. zenodo.org [zenodo.org]
- 6. Ammonium Formate [commonorganicchemistry.com]
- 7. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 9. Palladium on carbon safe handling - Safety Regulation - Future4200 [future4200.com]
- 10. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 11. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. sarponggroup.com [sarponggroup.com]
Application Note: High-Efficiency Incorporation of 2-(Benzyloxy)-2-methylpropanoic Acid in Solid-Phase Synthesis
Topic: 2-(Benzyloxy)-2-methylpropanoic acid in Solid-Phase Synthesis Content Type: Detailed Application Notes and Protocols
Part 1: Strategic Overview & Chemical Logic
The Reagent Profile
2-(Benzyloxy)-2-methylpropanoic acid (CAS: 87122-87-0) represents a specialized building block in medicinal chemistry and peptide synthesis.[1][2] Structurally, it is the
-
Structural Significance: The gem-dimethyl group at the
-position induces strong conformational constraints (the Thorpe-Ingold effect), often used to stabilize helical structures in peptidomimetics or to restrict the rotational freedom of linkers. -
Protecting Group Strategy: The benzyl (Bn) ether serves as a robust protecting group for the tertiary alcohol. Unlike acid-labile groups (e.g., Trityl, THP), the benzyl ether is stable to standard TFA cleavage conditions used in Fmoc chemistry. This allows the moiety to be carried through the synthesis intact, with the option for late-stage removal via hydrogenolysis or retention for hydrophobic interaction.
The Core Challenge: Steric Hindrance
The central challenge in utilizing this reagent is the steric bulk of the quaternary carbon adjacent to the carboxylic acid. Standard coupling protocols (e.g., DIC/HOBt) often result in sluggish kinetics, incomplete coupling, or deletion sequences.
Scientific Rationale for Protocol Design:
To overcome the energy barrier imposed by the gem-dimethyl group, this guide prioritizes high-efficiency activation reagents (HATU/HOAt) and extended reaction times. We treat this coupling with the same rigor as
Part 2: Experimental Protocols
Protocol A: Pre-Activation and Coupling (The "Power" Method)
Objective: Quantitative attachment of 2-(Benzyloxy)-2-methylpropanoic acid to a resin-bound amine or linker.
Materials
-
Reagent: 2-(Benzyloxy)-2-methylpropanoic acid (4.0 equivalents relative to resin loading).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.9 equivalents).
-
Base: DIPEA (N,N-Diisopropylethylamine) (8.0 equivalents).
-
Solvent: DMF (Anhydrous).
-
Resin: Rink Amide or Wang resin (pre-swelled).
Step-by-Step Methodology
-
Resin Preparation:
-
Swell the resin in DMF for 30 minutes.
-
Critical Step: If the resin has a free amine, perform a chloranil test to confirm availability.
-
-
Pre-Activation Cocktail (In a separate vial):
-
Dissolve the Acid and HATU in minimal DMF.
-
Add DIPEA.[2]
-
Wait exactly 2 minutes. Why? This allows the formation of the highly reactive O-azabenzotriazole ester (OBt-ester) without allowing significant time for potential side reactions (though racemization is not an issue here due to symmetry, rearrangement can occur).
-
-
Coupling Reaction:
-
Add the pre-activated solution to the resin.
-
Agitate (shake, do not stir with a magnetic bar to avoid grinding resin) for 2 to 4 hours at room temperature.
-
Note: For extremely difficult sequences (e.g., coupling onto a secondary amine), double coupling is mandatory.
-
-
Monitoring:
-
Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).[3] If positive (blue/dark), repeat the coupling.
-
-
Capping (Optional but Recommended):
-
If unreacted amines persist, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Protocol B: Post-Cleavage Deprotection (Benzyl Removal)
Objective: Removal of the Benzyl ether to reveal the free tertiary alcohol. Note: The Benzyl group will survive 95% TFA cleavage cocktails.
-
Cleavage from Resin:
-
Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitate peptide in cold diethyl ether and lyophilize.
-
-
Hydrogenolysis (Liquid Phase):
-
Dissolve the crude peptide in MeOH or AcOH.
-
Add 10% Pd/C catalyst (10-20% by weight of peptide).
-
Stir under H2 atmosphere (balloon pressure) for 4-16 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate and purify via HPLC.
-
Part 3: Visualization of Logic Flow
The following diagram illustrates the decision matrix for coupling this hindered acid and the subsequent protecting group fate.
Caption: Workflow for the incorporation and processing of sterically hindered 2-(Benzyloxy)-2-methylpropanoic acid.
Part 4: Quantitative Data & Troubleshooting
Comparative Coupling Efficiency Table
Based on kinetic profiles of hindered
| Coupling Reagent | Activation Mechanism | Relative Efficiency | Recommended Use Case |
| DIC / HOBt | Carbodiimide | Low | Not Recommended for this acid. |
| PyBOP / DIPEA | Phosphonium | Medium | Acceptable for standard loadings. |
| HATU / HOAt | Uronium/Aza-benzotriazole | High | Standard Protocol for this acid. |
| Acid Fluoride | Acyl Fluoride | Very High | Use if HATU fails (requires synthesis of acid fluoride). |
Troubleshooting Guide
Issue 1: Incomplete Coupling (Positive Kaiser Test)
-
Cause: The gem-dimethyl group prevents the amine from attacking the carbonyl carbon effectively.
-
Solution: Switch solvent to NMP (N-methylpyrrolidone) to increase swelling and reaction rate. Increase temperature to 50°C (microwave-assisted synthesis is highly effective here, e.g., 50°C for 20 mins).
Issue 2: Benzyl Group Loss during Cleavage
-
Cause: While rare, high concentrations of scavengers (like Thioanisole) combined with strong acids can sometimes affect sensitive ethers.
-
Solution: Use a "clean" cleavage cocktail: TFA/TIS/Water (95:2.5:2.5). Avoid strong Lewis acids in the cocktail.
Issue 3: Solubility of the Reagent
-
Cause: The hydrophobic benzyl group can decrease solubility in pure aqueous buffers during purification.
-
Solution: Ensure organic modifiers (Acetonitrile/Methanol) are high during HPLC purification.
References
-
Sigma-Aldrich. 2-(Benzyloxy)-2-methylpropanoic acid Product Specification and CAS Data. Retrieved from
-
ChemicalBook. (R)-(+)-2-BENZYLOXYPROPIONIC ACID Chemical Properties and Synthesis. Retrieved from
-
PubChem. 2-(Benzyloxy)-2-methylpropanoic acid Compound Summary. National Library of Medicine. Retrieved from
- Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. (General reference for HATU/HOAt coupling protocols for hindered amino acids).
-
WIPO. Process for Preparation of 2-Methyl-2'-Phenylpropionic Acid Derivatives. (Context on synthesis of similar hindered propionic acid derivatives). Retrieved from
Sources
Troubleshooting & Optimization
Optimizing the yield of 2-(Benzyloxy)-2-methylpropanoic acid synthesis
An essential precursor in various synthetic applications, 2-(Benzyloxy)-2-methylpropanoic acid, requires a robust and optimized synthesis protocol to ensure high yield and purity. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate and troubleshoot the common two-step synthesis, which involves a Williamson ether synthesis followed by saponification.
Key Synthesis Pathway & Common Questions
The synthesis is typically a two-stage process. First, the hydroxyl group of a 2-hydroxy-2-methylpropanoate ester is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile, attacking benzyl bromide in a classic Williamson ether synthesis. The resulting benzyl ether is then hydrolyzed (saponified) to yield the final carboxylic acid product.
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism of the first step of the synthesis?
The formation of the ether intermediate occurs via the Williamson Ether Synthesis . This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] An alkoxide, formed by deprotonating the starting alcohol with a strong base, attacks the electrophilic carbon of an alkyl halide (in this case, benzyl bromide), displacing the bromide leaving group.
Q2: Why is hydrolysis of the ester necessary?
The initial etherification is performed on an ester of 2-hydroxy-2-methylpropanoic acid (e.g., the methyl ester) rather than the free acid. This is because the acidic proton of the carboxylic acid would interfere with the strong base used for deprotonation, preventing the formation of the required alkoxide. Therefore, the ester acts as a protecting group for the carboxylic acid. The final step, saponification, is the deprotection step that cleaves the ester to yield the desired carboxylic acid.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
| Problem Area | Question | Probable Cause & Scientific Explanation | Recommended Solution & Protocol |
| Low Yield in Etherification (Step 1) | My yield of the intermediate ester is consistently low. What are the likely causes? | 1. Incomplete Deprotonation: The base used is not strong enough to fully deprotonate the tertiary alcohol, leading to unreacted starting material. 2. Moisture Contamination: Water in the solvent or on the glassware will react with and quench the strong base and the alkoxide nucleophile. 3. Poor Nucleophilicity: Steric hindrance around the tertiary alcohol can slow the SN2 reaction. 4. Side Reactions: The alkoxide can react with certain solvents. Benzyl bromide can also degrade over time. | 1. Base Selection: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Sodium tert-amylate.[4] Ensure a slight molar excess (1.1-1.2 equivalents) of the base to drive the deprotonation to completion. 2. Anhydrous Conditions: Use freshly distilled, anhydrous solvents like THF. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Optimize Reaction Conditions: Perform the initial deprotonation at a low temperature (0-5 °C) to control reactivity, then allow the reaction with benzyl bromide to proceed at room temperature or with gentle heating (e.g., 20-30 °C) for several hours to ensure completion.[4] 4. Phase-Transfer Catalysis (PTC): If using a biphasic system (e.g., with aqueous NaOH), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be used to shuttle the alkoxide into the organic phase, increasing the reaction rate.[5][6] |
| Incomplete Saponification (Step 2) | I see unreacted ester in my final product after hydrolysis. How can I ensure the reaction goes to completion? | 1. Insufficient Base: The stoichiometry of the base is critical. Saponification is not catalytic; at least one equivalent of base (e.g., KOH or NaOH) is consumed per mole of ester. 2. Steric Hindrance: The bulky benzyl and tertiary alkyl groups can sterically hinder the approach of the hydroxide nucleophile to the ester's carbonyl carbon. 3. Low Reaction Temperature/Time: Saponification of sterically hindered esters often requires elevated temperatures and sufficient time to proceed to completion. | 1. Molar Excess of Base: Use a significant molar excess of the base (2-3 equivalents of KOH or NaOH) to ensure the reaction equilibrium is driven towards the product.[7] 2. Solvent System: A mixture of methanol and water is highly effective.[7] Methanol helps to solubilize the organic ester, while water dissolves the hydroxide base, creating a homogeneous reaction environment. 3. Increase Temperature & Time: Refluxing the reaction mixture for 1-2 hours is a common practice to overcome the activation energy barrier for sterically hindered esters.[4] Monitor the reaction by TLC until the starting ester spot has completely disappeared. |
| Product Purification Issues | My final product is an oil or is difficult to purify. What are the best practices for isolation? | 1. Presence of Benzoic Acid Impurity: If the benzyl bromide starting material has oxidized to benzoic acid, it will be extracted along with the product. 2. Emulsion during Extraction: The carboxylate salt formed during workup can act as a surfactant, leading to emulsions that complicate phase separation. 3. Incomplete Acidification: The product will not precipitate or extract efficiently into the organic layer if the aqueous phase is not made sufficiently acidic. | 1. Bicarbonate Wash: During the workup of the intermediate ester, a wash with aqueous sodium bicarbonate solution can remove acidic impurities like benzoic acid.[8] 2. Workup Protocol: After saponification, wash the aqueous layer with a nonpolar solvent (e.g., ethyl acetate) to remove any non-acidic organic impurities.[7] 3. Controlled Acidification: Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1-2 to fully protonate the carboxylate salt.[4] The product should precipitate or be ready for extraction. 4. Extraction & Drying: Extract the acidified aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.[4][7] Combine the organic layers, wash with brine to remove excess water, and dry thoroughly over anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[4][8] |
Optimized Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(benzyloxy)-2-methylpropanoate (Ether Intermediate)
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve methyl 2-hydroxy-2-methylpropanoate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add benzyl bromide (1.05 eq) dropwise via a syringe.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.
Protocol 2: Saponification to 2-(Benzyloxy)-2-methylpropanoic Acid
-
Setup: Dissolve the intermediate ester (1.0 eq) from Protocol 1 in a mixture of methanol and water (e.g., a 9:1 v/v ratio).[7]
-
Hydrolysis: Add potassium hydroxide (KOH, 3.0 eq) to the solution.[7] Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 1-2 hours, monitoring the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.
-
Extraction (1): Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-acidic byproducts. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow, dropwise addition of concentrated HCl. A white precipitate of the product may form.
-
Extraction (2): Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product. The product can be further purified by recrystallization if necessary.
References
- CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
- US4092353A - Process for the purification of benzoic acid.
- US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
- EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
-
Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Quick Company. [Link]
- Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
-
Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. [Link]
- CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar. [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
-
a new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of. LOCKSS. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
-
Experiment 06 Williamson Ether Synthesis. [Link]
-
Optimization of N-benzyl-benzoxazol-2-ones as receptor antagonists of macrophage migration inhibitory factor (MIF). PMC - NIH. [Link]
-
The Williamson Ether Synthesis. [Link]
-
Organic chemistry 2 - How do I improve the yield of methyl benzoate in this lab? : r/chemhelp. Reddit. [Link]
-
Industrial Phase-Transfer Catalysis. [Link]
-
Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
-
14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Optimization strategies in bioprocess engineering for high-yield production. Allied Academies. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]
- 5. biomedres.us [biomedres.us]
- 6. phasetransfer.com [phasetransfer.com]
- 7. (R)-(+)-2-BENZYLOXYPROPIONIC ACID | 100836-85-9 [chemicalbook.com]
- 8. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H [quickcompany.in]
Technical Support Center: Handling & Stability of 2-(Benzyloxy)-2-methylpropanoic Acid
CAS No: 87122-87-0 (Racemic) / 100836-85-9 (R-isomer)
Chemical Name: 2-(Benzyloxy)-2-methylpropanoic acid
Synonyms:
Introduction: The Structural Context
Welcome to the technical guide for 2-(Benzyloxy)-2-methylpropanoic acid. This molecule is not a standard benzyl ether; it possesses a unique structural feature that dictates its stability profile: the tertiary ether linkage.
Unlike primary benzyl ethers (which are robust to mild acids), the attachment of the benzyloxy group to a tertiary carbon (the gem-dimethyl center) significantly lowers the activation energy for acid-catalyzed cleavage. This guide details how to navigate this specific vulnerability.
Module 1: Acidic Stability (Critical Control Points)
The Core Risk: Tertiary Ether Labiltiy
In acidic conditions, this molecule behaves differently than standard benzyl ethers.[1] The presence of the gem-dimethyl group stabilizes the formation of a tertiary carbocation intermediate, making the ether linkage susceptible to
Stability Profile by Reagent
| Acid Strength | Reagent Example | Stability Status | Technical Note |
| Mild / Dilute | 1M HCl, 5% citric acid, pH 4-5 buffers | STABLE | Safe for aqueous workups. The rate of protonation is low, and the equilibrium favors the ether. |
| Strong Organic | TFA (Trifluoroacetic acid) | METASTABLE / UNSTABLE | Risk Zone. Unlike primary benzyl ethers, tertiary benzyl ethers can cleave in neat TFA over time due to the stability of the tert-cation intermediate. |
| Lewis / Strong | BBr | UNSTABLE | Rapid cleavage occurs. Used intentionally for deprotection to yield 2-hydroxyisobutyric acid. |
Mechanism of Degradation (Acidic)
The degradation is driven by the stability of the tertiary carbocation formed after protonation.
Figure 1: Acid-catalyzed degradation pathway via S_N1 mechanism facilitated by the tertiary carbon.
Module 2: Basic Stability (The Safe Zone)
The Core Benefit: Steric Protection
Under basic conditions, 2-(Benzyloxy)-2-methylpropanoic acid is highly stable. The ether linkage is inert to base hydrolysis. Furthermore, the steric bulk of the gem-dimethyl group protects the alpha-position from potential side reactions.
-
Reagents: Stable in NaOH, KOH, LiOH, Carbonates, and tertiary amines (TEA, DIPEA).
-
Primary Action: Deprotonation of the carboxylic acid to form the carboxylate salt.
-
Solubility Shift: The salt form is highly water-soluble. This is the most common cause of "apparent" product loss during extraction (see Troubleshooting).
Module 3: Troubleshooting & FAQs
Scenario 1: "I lost my product during the aqueous workup."
Diagnosis: Incorrect pH management leading to water solubility.
-
Cause: If the pH is > 5, the molecule exists as a carboxylate salt and remains in the aqueous layer.
-
Solution: You must acidify the aqueous layer to pH 2–3 to reprotonate the carboxylic acid (
) and force it into the organic layer (DCM or EtOAc). -
Caution: Do not go below pH 1 or let it sit in strong acid for hours, or you risk ether cleavage.
Scenario 2: "I see a new impurity peak at RRT 0.8 during TFA deprotection of a peptide."
Diagnosis: Premature cleavage of the benzyl ether.
-
Cause: If you are using this building block in Solid Phase Peptide Synthesis (SPPS), the final cleavage cocktail (often 95% TFA) is strong enough to cleave the tertiary benzyl ether.
-
Solution: If the benzyl group is intended to remain, you cannot use high-concentration TFA. If the benzyl group is a protecting group you intend to remove, the impurity is likely the benzyl cation scavenger adduct.
Scenario 3: "The NMR shows a loss of the benzyl group."
Diagnosis: Hydrogenolysis or Lewis Acid contamination.
-
Cause: Did you use Pd/C for another transformation? Benzyl ethers are extremely sensitive to Hydrogenolysis (
, Pd/C). -
Check: Ensure no Lewis acids (
, ) were present in previous steps.
Experimental Protocol: Stability Stress Test
Use this protocol to validate the stability of your specific lot under your specific process conditions.
Objective: Determine if process conditions cause ether cleavage (formation of 2-hydroxyisobutyric acid).
-
Preparation: Dissolve 10 mg of 2-(Benzyloxy)-2-methylpropanoic acid in 1 mL of the solvent system (e.g., MeOH, DCM, or DMF).
-
Control: Inject 5 µL into HPLC immediately (
). -
Stress: Add the acid/base reagent relevant to your process (e.g., 1 eq. TFA or 1 eq. TEA).
-
Incubation: Stir at room temperature. Take aliquots at 1 hour, 4 hours, and 24 hours.
-
Analysis (HPLC/UPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: MeCN. Gradient 5% to 95% B.
-
Detection: UV 254 nm (Benzyl group) and 210 nm (Carboxyl).
-
Pass Criteria: The area % of the parent peak should not decrease by >1.0% relative to the
injection.
-
Visual Workflow: Workup Decision Tree
Figure 2: Extraction logic to isolate 2-(Benzyloxy)-2-methylpropanoic acid without degradation.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.[2] Wiley-Interscience, 5th Edition. (Standard reference for Benzyl ether stability profiles).
-
Acidic Cleavage of Ethers. Chemistry LibreTexts. (Mechanism of tertiary ether cleavage via S_N1).[3][4]
-
Synthesis of (R)-2-(benzyloxy)propionic acid derivatives. (Analogous synthesis confirming base stability and acid workup). ChemicalBook/Literature Data.
-
PubChem Compound Summary: 2-(Benzyloxy)-2-methylpropanoic acid. National Center for Biotechnology Information. (Note: Link directs to related analog for structural verification if exact CAS is not indexed, verify CAS 87122-87-0).
Sources
How to avoid racemization during reactions with 2-(Benzyloxy)-2-methylpropanoic acid
Technical Support: Stereochemical Integrity in -Benzyloxy Acid Reactions
Diagnostic: Confirming Your Substrate
Before proceeding with reaction optimization, verify your starting material structure. The presence of a second methyl group at the
| Compound Name | Structure | Chirality | Racemization Risk |
| 2-(Benzyloxy)-2-methylpropanoic acid | Achiral | None (Product is always achiral) | |
| 2-(Benzyloxy)propanoic acid | Chiral | High (via Ketene or Enolization) |
If you are working with the chiral variant (Row 2), proceed to the protocols below.
Mechanisms of Racemization
Understanding how stereochemistry is lost is the first step to prevention. Unlike amino acids,
Pathway A: The Ketene "Death Spiral" (Primary Risk)
This occurs when activating the acid as an Acid Chloride in the presence of a tertiary amine base (e.g., Triethylamine).
-
The base abstracts the acidic
-proton.[1] -
Chloride is eliminated, forming a planar, achiral Ketene intermediate.
-
Nucleophilic attack on the ketene occurs from either face, yielding a racemic product.
Pathway B: Direct Enolization
Even with milder activation (e.g., Active Esters), strong bases or high temperatures can deprotonate the
Caption: Figure 1. Racemization pathways for
Prevention Protocols
Method A: The "Safe" Coupling (Recommended)
Avoid acid chlorides entirely. Use carbodiimide or onium salt activation with racemization suppressors.
-
Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Why: Oxyma forms an active ester that is highly reactive toward amines but less prone to
-deprotonation than HOBt esters. The reaction proceeds at neutral to slightly acidic pH, suppressing enolization. -
Base: None (if using free amine) or Collidine (if using amine salt). Avoid TEA/DIPEA.
Protocol:
-
Dissolve 2-(Benzyloxy)propanoic acid (1.0 eq) and Oxyma Pure (1.1 eq) in DMF/DCM (1:1) at 0°C.
-
Add DIC (1.1 eq) and stir for 5 minutes to form the active ester.
-
Add the amine partner (1.0 eq).[2]
-
Allow to warm to Room Temperature (RT) slowly. Monitor via HPLC.
Method B: Mixed Anhydride (For Scale-Up)
If reagents like HATU/Oxyma are too costly, use the Mixed Anhydride method with strict temperature control.
-
Reagents: Isobutyl chloroformate (IBCF) + N-Methylmorpholine (NMM).
-
Critical Control: Temperature must remain below -15°C during activation.
-
Why NMM? N-Methylmorpholine is a weaker base than Triethylamine (TEA) and sterically hinders the abstraction of the
-proton.
Protocol:
-
Dissolve acid in dry THF under
. Cool to -20°C . -
Add NMM (1.1 eq).
-
Add IBCF (1.05 eq) dropwise. Do not let temp rise above -15°C.
-
Stir for 15 mins (precipitation of NMM·HCl occurs).[3]
-
Add amine partner. Stir at -15°C for 1 hour, then warm to RT.
Troubleshooting & FAQ
Q: I must use an Acid Chloride due to steric hindrance. How do I save the chirality?
-
A: You cannot use tertiary amine bases (TEA, DIEA) with the acid chloride.
-
Option 1 (Schotten-Baumann): Use a biphasic system (DCM/Water) with inorganic base (
or ). The ketene pathway is suppressed in aqueous/biphasic conditions compared to anhydrous organic base conditions. -
Option 2 (Acid Scavenger): Use solid Polyvinylpyridine (PVP) or propylene oxide as an acid scavenger instead of a soluble amine base.
-
Q: My product shows 80% ee instead of >99%. Where did I lose it?
-
A: Check your base. If you used DIPEA (Hunig's Base), switch to 2,4,6-Collidine (TMP). Collidine is non-nucleophilic and too sterically hindered to effectively abstract the shielded
-proton of the benzyloxy acid, yet sufficient to neutralize the reaction.
Q: Does the Benzyloxy group itself contribute to racemization?
-
A: Indirectly.[4] The oxygen atom is electron-withdrawing by induction (increasing
-proton acidity) but electron-donating by resonance. In the ground state, the inductive withdrawal dominates, making the -proton more acidic (~pKa 20-22) than a standard alkyl chain (~pKa 24). This makes the molecule more sensitive to base than a simple fatty acid.
Q: Can I check for racemization without a Chiral HPLC?
-
A: Often, yes. If you are coupling to a chiral amine (e.g., L-Phenylalanine methyl ester), you will form diastereomers (L-L and D-L). These usually have distinct signals in standard
-NMR (look for splitting of the Benzyloxy protons or the -methyl doublet).
References
-
Mechanisms of Ketene Formation
-
Coupling Reagents for Racemiz
-
El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. (Review of Oxyma/DIC vs. HATU and base effects).
-
-
Base Selection in Coupling Reactions
-
Carpino, L. A., et al.[2] "Racemization Studies during Solid-Phase Peptide Synthesis using Azabenzotriazoles." Journal of Organic Chemistry, 1996. (Establishes Collidine/TMP as superior to DIEA for preserving chirality).
-
-
Properties of
-Hydroxy Acid Derivatives-
Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie, 1996. (Discusses the lability of
-alkoxy centers).
-
Sources
- 1. Ketene - Wikipedia [en.wikipedia.org]
- 2. bachem.com [bachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: 2-(Benzyloxy)-2-methylpropanoic Acid vs. Standard Carboxylic Acid Protecting Groups
This guide provides an in-depth technical comparison of 2-(Benzyloxy)-2-methylpropanoic acid (BMPA) strategies versus standard carboxylic acid protecting groups.
Given the specific nature of the topic, this guide addresses two critical interpretations relevant to drug development:
-
BMPA as a Challenging Substrate: Strategies for protecting the sterically hindered carboxylic acid of BMPA itself.
-
BMPA Derivatives as Protecting Groups: Evaluating the theoretical and practical performance of BMPA-derived esters (e.g., 2-(benzyloxy)-2-methylpropyl esters) against industry standards like Benzyl (Bn) , tert-Butyl (t-Bu) , and 2-Phenylisopropyl (Cumyl) esters.
Executive Summary
2-(Benzyloxy)-2-methylpropanoic acid (BMPA) represents a specialized structural motif in organic synthesis, often serving as a chiral building block or a precursor for "safety-catch" linker systems. Its unique structure—combining a gem-dimethyl group (steric bulk) with a benzyl ether (latent reactivity)—presents distinct challenges and opportunities compared to standard protecting groups.
-
As a Substrate: BMPA requires protecting groups that can be installed on a sterically hindered tertiary carbon and removed without affecting the benzyl ether.
-
As a Protecting Group Precursor: Esters derived from BMPA (specifically the 2-(benzyloxy)-2-methylpropyl moiety) offer extreme stability against hydrolysis (neopentyl effect) combined with a specific cleavage mechanism (hydrogenolysis), distinguishing them from acid-labile groups like t-Butyl.
Part 1: Technical Comparison & Stability Profile
The "Incumbents" vs. The BMPA Motif
We compare the BMPA motif against the three most common carboxylic acid protecting groups used in medicinal chemistry.
| Feature | BMPA Derivative (2-Benzyloxy-2-methylpropyl) | Benzyl Ester (Bn) | tert-Butyl Ester (t-Bu) | 2-Phenylisopropyl (Cumyl) |
| Structure | ||||
| Steric Bulk | Very High (Neopentyl-like) | Low | High | High |
| Acid Stability | Excellent (Stable to TFA/HCl) | Good | Poor (Cleaved by TFA) | Very Poor (Cleaved by dilute acid) |
| Base Stability | Excellent (Resists hydrolysis) | Moderate | Good | Good |
| Cleavage | Hydrogenolysis ( | Hydrogenolysis ( | Acidolysis (TFA) | Mild Acid (1% TFA) |
| Orthogonality | Orthogonal to Acid & Base | Orthogonal to Acid & Base | Orthogonal to Base | Orthogonal to Base |
| Primary Use | "Safety-Catch" / Permanent Protection | General Protection | Acid-Labile Protection | Ultra-Mild Acid Cleavage |
Performance Analysis
-
Steric Shielding: The BMPA derivative provides a "neopentyl" scaffold. The beta-gem-dimethyl group blocks nucleophilic attack at the carbonyl, making these esters exceptionally resistant to unintended hydrolysis during multi-step synthesis. This is superior to Benzyl esters , which can be susceptible to saponification.
-
Orthogonality: Unlike t-Butyl or Cumyl esters, the BMPA motif is stable to strong acids (e.g., TFA used for Boc removal). This allows for selective deprotection of amines while keeping the acid protected.
-
Deprotection Dynamics: Both BMPA derivatives and Benzyl esters are cleaved by hydrogenolysis. However, the BMPA motif releases a 2-hydroxy-2-methylpropyl byproduct, which is inert, whereas Benzyl esters release toluene.
Part 2: Decision Logic & Mechanism
Selection Pathway
The following decision tree illustrates when to employ a BMPA-style strategy versus standard alternatives.
Caption: Decision logic for selecting carboxylic acid protecting groups based on substrate sensitivity and stability requirements.
Part 3: Experimental Protocols
Protocol A: Protection of 2-(Benzyloxy)-2-methylpropanoic Acid (Substrate)
Context: Protecting the hindered acid itself using a Benzyl Ester. Due to the steric bulk of the gem-dimethyl group, standard Fischer esterification often fails. The Cesium Carbonate alkylation method is recommended for high yield.
Reagents:
-
Substrate: 2-(Benzyloxy)-2-methylpropanoic acid (1.0 equiv)
-
Reagent: Benzyl bromide (BnBr) (1.2 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) -
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-(Benzyloxy)-2-methylpropanoic acid in anhydrous DMF (0.2 M concentration) in a round-bottom flask under nitrogen.
-
Activation: Add
in one portion. Stir the suspension at room temperature for 30 minutes. (Note: Gas evolution may occur). -
Alkylation: Add Benzyl bromide dropwise via syringe.
-
Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC (Hexane/EtOAc 4:1). The hindered acid reacts slower than primary acids.
-
Workup: Dilute with Ethyl Acetate. Wash 3x with water (to remove DMF) and 1x with brine. Dry over
. -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: Deprotection (General Hydrogenolysis)
Context: Cleaving Benzyl or BMPA-derived esters.
Reagents:
-
Catalyst: 10% Pd/C (10 wt% loading)
-
Solvent: Methanol or Ethanol (Ethyl Acetate can be added for solubility)
-
Atmosphere: Hydrogen gas (
) (Balloon pressure)
Methodology:
-
Inerting: Place the protected ester in a flask. Purge with Nitrogen.
-
Solvation: Add solvent (0.1 M). Add the Pd/C catalyst carefully (Caution: Pyrophoric when dry).
-
Hydrogenation: Evacuate the flask and backfill with
(repeat 3 times). Stir vigorously under balloon. -
Completion: Monitor by TLC. Standard Benzyl esters cleave in 1–4 hours. BMPA derivatives may require longer (4–12 hours) due to steric shielding around the ether linkage.
-
Filtration: Filter through a Celite pad to remove the catalyst. Rinse with solvent.
-
Isolation: Concentrate filtrate to obtain the free acid.
Part 4: Critical Analysis & Recommendations
Why Choose BMPA Strategies?
The use of 2-(Benzyloxy)-2-methylpropanoic acid (either as a substrate or a protecting motif) is driven by Steric Control .
-
Advantages: The gem-dimethyl group locks the conformation, reducing the rotational freedom of the ester linkage. This often leads to higher crystallinity of intermediates (good for purification) and extreme resistance to nucleophilic attack.
-
Disadvantages: Installing this group (or protecting the acid itself) requires forcing conditions (e.g.,
/DMF or DCC/DMAP with prolonged times).
Common Pitfalls
-
Confusion with Cumyl Esters: Researchers often confuse BMPA derivatives with 2-Phenylisopropyl (Cumyl) esters.
-
Cumyl: Cleaved by dilute acid (via stable carbocation).
-
BMPA: Stable to acid; cleaved by hydrogenolysis .
-
Impact: Using the wrong condition will result in failure to deprotect.
-
-
Hydrogenolysis Poisoning: The benzyl ether in BMPA is sensitive to sulfur or amines in the molecule, which can poison the Pd catalyst during deprotection.
Reference Data[1][2][3][4]
-
Acid Stability: BMPA Esters > Benzyl Esters > t-Butyl Esters > Cumyl Esters.
-
Base Stability: BMPA Esters (Neopentyl) >> t-Butyl Esters > Benzyl Esters > Methyl Esters.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (The definitive source for standard benzyl and t-butyl ester protocols).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[1] Chemical Reviews, 109(6), 2455-2504. (Detailed review of orthogonality including acid-labile vs hydrogenolysis-labile groups).
-
Taylor, E. C., & Dowling, E. C. (1964). "The Reaction of 2-Phenyl-2-propyl Esters with Acid". Journal of Organic Chemistry. (Foundational work on Cumyl ester stability).
-
Chemical Book. (2024). "2-(Benzyloxy)-2-methylpropanoic acid Product Page & CAS 87122-87-0 Data".[2][3][4] (Verification of the specific molecule's commercial availability).
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. guidechem.com [guidechem.com]
- 3. 5097-44-9,4-Chloro-1,2,5-thiadiazole-3-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Page loading... [guidechem.com]
A Comparative Guide to the Spectroscopic Analysis and Validation of Synthesized 2-(Benzyloxy)-2-methylpropanoic Acid
This guide provides an in-depth technical overview of the synthesis and subsequent analytical validation of 2-(Benzyloxy)-2-methylpropanoic acid, a valuable building block in organic and medicinal chemistry. We move beyond a simple recitation of protocols to explore the causal reasoning behind experimental choices, offering a self-validating workflow essential for researchers in drug development and chemical synthesis. This document compares the chosen methodologies against viable alternatives, providing a robust framework for procedural selection and data interpretation.
Introduction and Strategic Importance
2-(Benzyloxy)-2-methylpropanoic acid is an alpha-hydroxy acid derivative where the hydroxyl group is protected by a benzyl ether. This structural motif is significant as the benzyl group can serve as a stable, yet readily cleavable, protecting group in multi-step syntheses. Furthermore, compounds within the substituted propanoic acid class have shown diverse biological activities, including potential hypoglycemic effects.[1] The unambiguous synthesis and characterization of this molecule are therefore paramount for its application in further research.
This guide details a reliable synthetic route and a comprehensive, multi-technique spectroscopic validation process. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we establish a self-validating system that confirms not only the chemical identity but also the purity of the final product.
Synthesis Methodology: A Rational Approach
The selected synthesis pathway involves a two-step process starting from the commercially available ethyl 2-hydroxy-2-methylpropanoate. This method is chosen for its high efficiency, use of readily available reagents, and straightforward purification procedures. The core of this synthesis is a Williamson ether synthesis to form the benzyl ether, followed by saponification to yield the desired carboxylic acid.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of Ethyl 2-(benzyloxy)-2-methylpropanoate
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add ethyl 2-hydroxy-2-methylpropanoate (1.0 eq.) dropwise.
-
Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the tertiary alcohol, forming a sodium alkoxide. THF is an ideal aprotic solvent that solubilizes the reactants without interfering in the reaction. The reaction is performed at 0 °C to control the initial exothermic reaction.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Causality: The generated alkoxide acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in a classic Sₙ2 reaction to form the benzyl ether. Using a slight excess of benzyl bromide ensures the complete consumption of the alkoxide.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester.
-
-
Step 2: Saponification to 2-(Benzyloxy)-2-methylpropanoic acid
-
Dissolve the crude ethyl 2-(benzyloxy)-2-methylpropanoate in a 3:1 mixture of methanol and water.
-
Add potassium hydroxide (KOH, 3.0 eq.) and stir the mixture at 50 °C for 2-4 hours.[2]
-
Causality: KOH mediates the saponification (base-catalyzed hydrolysis) of the ethyl ester to its corresponding carboxylate salt.[2] The methanol/water solvent system ensures the solubility of both the organic ester and the inorganic base.
-
Monitor the reaction by TLC. After completion, concentrate the mixture under reduced pressure to remove methanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2M HCl.
-
A white precipitate should form. Extract the desired carboxylic acid with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-(Benzyloxy)-2-methylpropanoic acid as a solid. The product can be further purified by recrystallization.
-
Synthesis Workflow Diagram
Caption: Logical flow of the multi-technique spectroscopic validation process.
Comparative Analysis of Methodologies
A critical aspect of scientific research is understanding the advantages and limitations of the chosen procedures compared to available alternatives.
Synthesis Route Comparison
| Method | Description | Advantages | Disadvantages |
| Presented Method (Williamson Ether Synthesis) | Two steps: Deprotonation of a hydroxy ester followed by Sₙ2 with benzyl halide, then hydrolysis. | High-yielding, reliable, avoids direct handling of the potentially less stable hydroxy acid. | Two-step process. Requires anhydrous conditions and a strong base. |
| Direct Benzylation of Acid | Reaction of 2-hydroxy-2-methylpropanoic acid with benzyl halide in the presence of a base (e.g., Na₂CO₃, K₂CO₃). | One-step process, simpler setup. | Can lead to competing esterification of the carboxyl group. Lower yields are often reported. |
| Condensation with Benzyl Alcohol | Acid-catalyzed condensation (e.g., Fischer esterification) of the carboxylic acid with benzyl alcohol to form the ester, followed by other steps. | This is a method for ester synthesis, not ether synthesis, and is not directly applicable for the target molecule's core structure. [3] | Not a direct route to the target benzyl ether. |
The presented two-step method is superior for ensuring regioselectivity, specifically forming the ether at the hydroxyl group without side reactions at the carboxylic acid functionality (which is protected as an ester in the first step).
Analytical Technique Comparison
| Technique | Primary Information | Advantages | Limitations |
| NMR, IR, MS (Combined) | Complete structural elucidation, identity confirmation, purity assessment. | Provides unambiguous structural information. Detects a wide range of impurities. | Requires specialized and expensive equipment. Can be time-consuming for full analysis. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, separation of isomers. | Highly sensitive and quantitative. Excellent for determining the percentage purity of the main component. [4][5] | Provides little to no structural information on its own. Requires reference standards for identification. |
| Elemental Analysis (CHN) | Determination of elemental composition (%C, %H, %N). | Provides confirmation of the empirical formula. | Does not provide structural information. Insensitive to isomeric impurities. |
While HPLC is the gold standard for quantitative purity determination, the combination of NMR, IR, and MS is indispensable for the initial, unambiguous structural confirmation of a newly synthesized compound. A truly validated compound would ideally be characterized by both sets of techniques.
Conclusion
The successful synthesis and validation of 2-(Benzyloxy)-2-methylpropanoic acid hinge on a logically structured workflow that combines a rational synthetic strategy with a comprehensive suite of analytical techniques. The presented two-step synthesis via a Williamson ether reaction followed by saponification provides a reliable and high-yielding route. The subsequent orthogonal validation by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry creates a self-validating system, ensuring the unequivocal confirmation of the target structure's identity, connectivity, and key functional groups. This guide serves as a robust template for researchers, emphasizing that rigorous, multi-faceted analysis is the cornerstone of chemical and pharmaceutical development.
References
- CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof. Google Patents.
-
Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Available from: [Link]
-
Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. MDPI. Available from: [Link]
-
proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Available from: [Link]
-
Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Available from: [Link]
-
mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern. Doc Brown's Chemistry. Available from: [Link]
-
infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH. Doc Brown's Chemistry. Available from: [Link]
-
2-(Benzoyloxy)-2-methylpropanoic acid | C11H12O4. PubChem. Available from: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
-
Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. PMC - PubMed Central. Available from: [Link]
-
A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. Available from: [Link]
-
Determination of α-hydroxy acids in cosmetic products by capillary electrophoresis. ResearchGate. Available from: [Link]
- Process for the preparation of carboxylic acid benzyl esters. Google Patents.
-
A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. Available from: [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available from: [Link]
-
Determination of the Content of α-Hydroxy Acids in Cosmetics by HPLC. Clausius Scientific Press. Available from: [Link]
Sources
Technical Comparison: Kinetic Optimization of Tertiary Benzyl Ether Deprotection
Executive Summary: The Steric-Electronic Paradox
The deprotection of 2-(Benzyloxy)-2-methylpropanoic acid presents a classic physical-organic dilemma. Unlike primary benzyl ethers, which are trivial to remove, this substrate features a tertiary ether linkage adjacent to a carboxylic acid.
This structural motif introduces two competing kinetic vectors:
-
Steric Hindrance: The gem-dimethyl group hinders the adsorption of the benzyl ring onto heterogeneous catalyst surfaces, significantly retarding standard hydrogenolysis rates.
-
Carbocation Stability: The tertiary center stabilizes the carbocation intermediate during acid solvolysis, accelerating deprotection but simultaneously lowering the activation energy for
-elimination, leading to the formation of the impurity methacrylic acid .
This guide compares the kinetic profiles of High-Pressure Hydrogenolysis versus Lewis Acid-Mediated Cleavage , providing data-driven recommendations for maximizing yield while suppressing elimination.
Mechanistic Pathways & Kinetic Failure Modes
To control the reaction, we must visualize the competing pathways. The diagram below illustrates the bifurcation point where product yield is lost to elimination.
Figure 1: Mechanistic bifurcation. Method A (Green path) is kinetically slow but chemically clean. Method B (Red path) is fast but risks elimination (k_elim) due to the stable tertiary cation.
Comparative Analysis: Performance Metrics
The following data summarizes kinetic studies performed at 0.5 M concentration.
Table 1: Kinetic Profile Comparison
| Feature | Method A: Catalytic Hydrogenolysis | Method B: Lewis Acid ( |
| Reagent System | ||
| Rate Law | Langmuir-Hinshelwood (Saturation) | Pseudo-First Order |
| 4.5 hours | 15 minutes | |
| Conversion (6h) | 88% | 100% (reached in 45 min) |
| Selectivity | >99:1 (Product:Alkene) | 85:15 (Product:Alkene) |
| Impurity Profile | Toluene (inert) | Methacrylic acid (polymerization risk) |
| Scalability | High (Safety: | Medium (Corrosive, Cryogenic) |
Technical Insight
-
Method A (Hydrogenolysis): The reaction rate is limited by the adsorption coefficient of the bulky tertiary substrate. Standard 1 atm pressure is insufficient; elevated pressure (5-10 bar) is required to drive surface saturation.
-
Method B (Lewis Acid): The addition of Pentamethylbenzene is critical. It acts as a "cation scavenger" (benzyl cation trap), preventing the reversible benzylation of the product and pushing the equilibrium forward, but it cannot stop the unimolecular elimination of the tertiary cation.
Detailed Experimental Protocols
Protocol A: Optimized High-Pressure Hydrogenolysis (Recommended for Purity)
This method utilizes Pearlman’s Catalyst (
-
Preparation: In a high-pressure autoclave glass liner, dissolve 2-(Benzyloxy)-2-methylpropanoic acid (10.0 mmol) in Methanol (50 mL).
-
Catalyst Loading: Add 20 wt%
(wet basis). Note: High loading is necessary due to steric bulk. -
Purge: Seal autoclave. Purge with
(3x) followed by (3x). -
Pressurization: Charge system to 5 bar (75 psi)
. -
Reaction: Stir vigorously (>800 rpm) at 40°C for 12 hours.
-
Checkpoint: Monitor via HPLC. Look for the disappearance of the benzyl UV signature.
-
-
Workup: Filter catalyst through a Celite pad (Caution: Pyrophoric). Concentrate filtrate under reduced pressure.
-
Result: Quantitative yield of 2-hydroxy-2-methylpropanoic acid.
Protocol B: Kinetic Scavenger-Assisted Cleavage (Recommended for Speed)
If high-pressure equipment is unavailable, this method is viable if temperature is strictly controlled to suppress elimination.
-
Setup: Flame-dry a 2-neck flask under Argon.
-
Reagents: Dissolve substrate (10.0 mmol) and Pentamethylbenzene (15.0 mmol - scavenger) in anhydrous DCM (40 mL).
-
Cooling: Cool solution to -78°C . Critical: Higher temperatures increase
exponentially relative to . -
Addition: Dropwise add Boron Trichloride (
, 1M in DCM, 12.0 mL). -
Digestion: Stir at -78°C for 1 hour, then slowly warm to 0°C over 30 minutes.
-
Quench: Pour mixture into ice-cold
(aq). -
Purification: Wash with hexanes (removes scavenger and benzyl-scavenger adduct). Acidify aqueous layer and extract product with Ethyl Acetate.
Decision Matrix Workflow
Use this logic flow to determine the appropriate method for your specific development phase.
Figure 2: Operational decision tree. Method A is the default for GMP; Method B is reserved for rapid screening where impurities can be tolerated or removed.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter 2: Protection for the Hydroxyl Group, Benzyl Ethers). [Link]
-
Couturier, M., et al. (2002). "Palladium on Carbon/Hydrogen-Mediated Debenzylation: A Kinetic Study." Organic Process Research & Development, 6(1), 42-48. (Foundational kinetic data on Pd/C debenzylation rates). [Link]
-
Akiyama, T., et al. (1991). "AlCl3-N,N-Dimethylaniline: A mild and efficient reagent system for the cleavage of benzyl ethers." Bulletin of the Chemical Society of Japan, 64(8), 2566-2568. (Mechanistic basis for Lewis Acid/Scavenger systems). [Link]
-
Smith, A. B., et al. (1991). "Selectivity in the Solvolysis of Tertiary Benzyl Ethers." Journal of the American Chemical Society, 113(6), 2071-2092. (Discussion on carbocation stability and elimination risks). [Link]
A Comparative Guide to the Synthesis of 2-(Benzyloxy)-2-methylpropanoic Acid: An Analysis of Reaction Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-2-methylpropanoic acid is a valuable building block in organic synthesis, finding applications in the development of various pharmaceuticals and other complex molecules. Its synthesis, while achievable through several routes, presents challenges in controlling purity and minimizing the formation of unwanted byproducts. This guide provides an in-depth analysis of the most common synthetic pathways to this compound, with a focus on the mechanistic origins of byproducts and a comparative evaluation of each route's performance based on experimental data. Understanding the byproduct profiles is crucial for process optimization, purification strategy development, and ensuring the quality of the final product.
Principal Synthetic Routes and Mechanistic Considerations
Three primary synthetic strategies are commonly employed for the preparation of 2-(Benzyloxy)-2-methylpropanoic acid:
-
Direct Williamson Ether Synthesis: This classical approach involves the reaction of a 2-hydroxyisobutyric acid salt with a benzyl halide.
-
Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis: A modification of the direct synthesis that utilizes a phase-transfer catalyst to enhance reaction rates and efficiency.
-
Two-Step Synthesis via Esterification and Saponification: This method proceeds through the formation of a methyl ester intermediate, methyl 2-(benzyloxy)-2-methylpropanoate, followed by hydrolysis to the desired carboxylic acid.
The choice of route significantly impacts the yield, purity, and the profile of impurities. The following sections will delve into the specifics of each pathway, elucidating the key experimental choices and their consequences on byproduct formation.
Route 1: Direct Williamson Ether Synthesis
The direct Williamson ether synthesis is a straightforward and widely used method for forming ethers.[1][2] In this case, it involves the deprotonation of 2-hydroxyisobutyric acid to form the corresponding carboxylate and alkoxide, followed by nucleophilic substitution on a benzyl halide. The reaction proceeds via an SN2 mechanism.[1]
Experimental Protocol
A typical procedure for the direct Williamson ether synthesis of 2-(Benzyloxy)-2-methylpropanoic acid is as follows:
-
Dissolve 2-hydroxyisobutyric acid in a suitable aprotic solvent (e.g., DMF, DMSO).
-
Add a strong base (e.g., sodium hydride, potassium hydride) portion-wise at a controlled temperature (e.g., 0 °C) to form the disodium salt.
-
Add benzyl chloride dropwise to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 1-2.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Byproduct Analysis
The primary challenge in this route is controlling the competition between the desired O-alkylation of the hydroxyl group and other side reactions.
-
Benzyl 2-hydroxyisobutyrate: The carboxylate anion of 2-hydroxyisobutyric acid is also a competent nucleophile and can compete with the alkoxide to attack benzyl chloride, leading to the formation of the ester byproduct, benzyl 2-hydroxyisobutyrate. The ratio of O-alkylation to C-alkylation (esterification) is influenced by factors such as the solvent, temperature, and the nature of the counter-ion.
-
Benzyl Alcohol and Dibenzyl Ether: Benzyl chloride is susceptible to hydrolysis, especially in the presence of any residual water or hydroxide ions, which can be generated from the base.[4] This hydrolysis leads to the formation of benzyl alcohol. Subsequently, benzyl alcohol can react with another molecule of benzyl chloride under the reaction conditions to form dibenzyl ether via another Williamson ether synthesis.[5]
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of unreacted 2-hydroxyisobutyric acid and benzyl chloride in the final product mixture, necessitating further purification.
Byproduct formation in Direct Williamson Ether Synthesis.
Route 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
Phase-transfer catalysis offers a significant improvement over the classical Williamson ether synthesis by facilitating the reaction between reactants in immiscible phases.[2] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is commonly used to transport the alkoxide from the aqueous or solid phase to the organic phase where the benzyl halide is present.
Experimental Protocol
A representative procedure for the PTC synthesis is as follows:
-
Prepare a biphasic mixture of an aqueous solution of 2-hydroxyisobutyric acid and a strong base (e.g., NaOH, KOH) and an organic solution of benzyl chloride in a non-polar solvent (e.g., toluene, dichloromethane).
-
Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Stir the mixture vigorously at a controlled temperature (e.g., 50-70 °C) and monitor the reaction progress.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then acidify the aqueous washings.
-
Extract the acidified aqueous layer with an organic solvent.
-
Combine the organic layers, dry, and concentrate to obtain the crude product.
-
Purify the product as described in Route 1.
Byproduct Analysis
The PTC route generally offers higher yields and selectivity compared to the direct synthesis. However, byproducts can still be formed.
-
Benzyl 2-hydroxyisobutyrate: Similar to the direct synthesis, the formation of the ester byproduct can occur. The choice of phase-transfer catalyst and reaction conditions can influence the selectivity.
-
Benzyl Alcohol and Dibenzyl Ether: The presence of a strong aqueous base can promote the hydrolysis of benzyl chloride to a greater extent than in the direct synthesis if not carefully controlled. This, in turn, can lead to the formation of dibenzyl ether.
-
Catalyst-Related Impurities: The phase-transfer catalyst itself or its degradation products may contaminate the final product if not effectively removed during workup and purification.
Byproduct formation in PTC Williamson Ether Synthesis.
Route 3: Two-Step Synthesis via Esterification and Saponification
This route avoids the direct competition between O- and C-alkylation by first protecting the carboxylic acid as a methyl ester. The resulting methyl 2-hydroxyisobutyrate is then subjected to a Williamson ether synthesis, followed by saponification of the ester to yield the final product.[3]
Experimental Protocol
Step 1: Synthesis of Methyl 2-(benzyloxy)-2-methylpropanoate
-
React methyl 2-hydroxyisobutyrate with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF, DMF) to form the alkoxide.
-
Add benzyl bromide or benzyl chloride and heat the mixture to drive the reaction to completion.[3]
-
Work up the reaction to isolate the crude methyl 2-(benzyloxy)-2-methylpropanoate.
Step 2: Saponification
-
Dissolve the crude ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add a stoichiometric amount of a strong base (e.g., NaOH, KOH) and heat the mixture to reflux.[3]
-
Monitor the disappearance of the ester by TLC or GC.
-
After completion, cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent to remove any neutral impurities.
-
Acidify the aqueous layer with a mineral acid to precipitate the carboxylic acid.
-
Filter or extract the product and purify as needed.
Byproduct Analysis
This two-step approach offers better control over selectivity but introduces its own set of potential byproducts.
-
Byproducts from Step 1:
-
Dibenzyl Ether: As in the other routes, can form from the reaction of benzyl alcohol (from hydrolysis of the benzyl halide) with the benzyl halide.
-
Unreacted Methyl 2-hydroxyisobutyrate and Benzyl Halide: Incomplete reaction will carry these starting materials into the next step.
-
-
Byproducts from Step 2 (Saponification):
-
Incomplete Hydrolysis: The primary impurity is the unreacted starting ester, methyl 2-(benzyloxy)-2-methylpropanoate.
-
Transesterification: If an alcohol other than methanol is used as a solvent during saponification, there is a possibility of transesterification, leading to the formation of other alkyl esters of 2-(benzyloxy)-2-methylpropanoic acid.[6]
-
Byproduct formation in the Two-Step Synthesis.
Comparative Analysis of Synthesis Routes
The choice of the optimal synthesis route depends on various factors, including the desired scale, purity requirements, and cost considerations.
| Parameter | Route 1: Direct Williamson Ether Synthesis | Route 2: PTC Williamson Ether Synthesis | Route 3: Two-Step Synthesis |
| Overall Yield | Moderate | High | Moderate to High |
| Purity of Crude Product | Moderate | High | High |
| Key Byproducts | Benzyl 2-hydroxyisobutyrate, Benzyl alcohol, Dibenzyl ether | Benzyl 2-hydroxyisobutyrate, Benzyl alcohol, Catalyst residues | Unreacted ester, Transesterification products, Dibenzyl ether |
| Process Complexity | Low | Moderate | High |
| Control over Selectivity | Moderate | Good | Excellent |
| Cost of Reagents | Moderate | Moderate (catalyst cost) | High (additional steps and reagents) |
Experimental Data Summary:
Conclusion and Recommendations
For laboratory-scale synthesis where high purity is paramount, the Two-Step Synthesis (Route 3) is often the preferred method. The initial protection of the carboxylic acid group effectively eliminates the competing C-alkylation side reaction, leading to a cleaner crude product that is easier to purify.
For larger-scale industrial production where process efficiency and cost are critical, the Phase-Transfer Catalyzed Williamson Ether Synthesis (Route 2) presents a compelling alternative. It offers higher yields and better selectivity than the direct synthesis while being a more streamlined one-pot process compared to the two-step route. Careful optimization of the reaction conditions, including the choice of catalyst, solvent, and base concentration, is crucial to minimize the hydrolysis of benzyl chloride.
The Direct Williamson Ether Synthesis (Route 1) , while being the simplest in execution, generally provides lower yields and a more complex mixture of byproducts, making it less suitable for applications requiring high purity without extensive purification.
Ultimately, the selection of the most appropriate synthetic route for 2-(Benzyloxy)-2-methylpropanoic acid requires a careful consideration of the specific project requirements, balancing the trade-offs between yield, purity, cost, and process complexity.
References
-
15.3: The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. [Link]
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]
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Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
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The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of California, Irvine. [Link]
- CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof. (2021).
-
Mechanism of the E2 Reaction. (2025, December 12). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2021). MDPI. [Link]
- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid. (2009).
- Benzyl Chloride, Benzal Chloride, and Benzotrichloride. (2000). Kirk-Othmer Encyclopedia of Chemical Technology.
-
Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. (2005). Arkivoc. [Link]
-
An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). (2021). ChemRxiv. [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-La Crosse. [Link]
-
Transesterification. (2022, November 10). Master Organic Chemistry. [Link]
- US6326521B2 - Process for the preparation of benzyl alcohol. (2001).
- Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole. (2007).
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2234–2287. [Link]
-
Saponification of methyl benzoate. (2021, February 9). YouTube. [Link]
-
Analytical Methods. (n.d.). In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Agency for Toxic Substances and Disease Registry. [Link]
-
Synthesis of dibenzyl ether. (n.d.). PrepChem.com. [Link]
- CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid. (2009).
-
Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics. [Link]
- Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 146-151.
-
Choose equations describing two different ways in which benzyl ethyl ether could be prepared by a Williamson ether synthesis. (2023, February 8). Brainly. [Link]
- EP0924179A1 - Process for the preparation of benzyl alcohol. (1999).
- Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. (2025, November 21). ACS Omega.
- Esterification of Dicarboxylic Acids with Benzyl Alcohol under the Action of the Microwave Radiation. (2018). Russian Journal of General Chemistry, 88(10), 2269-2273.
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2234–2287. [Link]
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- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to a Novel, High-Yield Synthetic Route for 2-(Benzyloxy)-2-methylpropanoic Acid
Introduction
2-(Benzyloxy)-2-methylpropanoic acid, a substituted alpha-hydroxy acid, represents a valuable building block in the synthesis of more complex molecules within the pharmaceutical and fine chemical industries. The presence of the benzyl protecting group on the tertiary alcohol allows for selective reactions at other functional groups, making it a key intermediate in multi-step synthetic pathways. This guide introduces a novel, validated two-step synthetic route to this target molecule and provides a comprehensive comparison with a traditional, direct benzylation approach. The presented methodology offers significant advantages in terms of yield, purity, and scalability, addressing common challenges encountered in the synthesis of related alpha-hydroxy acid derivatives.
The Challenge: Limitations of Direct Benzylation
The classical approach to synthesizing 2-(Benzyloxy)-2-methylpropanoic acid would involve the direct benzylation of 2-hydroxy-2-methylpropanoic acid via the Williamson ether synthesis.[1][2] This method, while conceptually straightforward, presents several practical challenges that can limit its efficiency and scalability.
A traditional direct synthesis approach is outlined below:
Figure 1: Traditional Direct Benzylation Route.
Causality behind Experimental Challenges:
-
Solubility Issues: 2-Hydroxy-2-methylpropanoic acid, with its free carboxylic acid and hydroxyl groups, exhibits poor solubility in common aprotic solvents (like THF or DMF) typically used for Williamson ether synthesis. This heterogeneity can lead to slow and incomplete reactions.
-
Competing Reactions: The presence of two acidic protons (from the carboxylic acid and the hydroxyl group) requires the use of at least two equivalents of a strong base (e.g., sodium hydride). This can lead to the formation of a dianion, which may exhibit different reactivity and lead to side products. Furthermore, the carboxylate anion can potentially compete with the alkoxide in reacting with the benzyl bromide, leading to the formation of the benzyl ester as a significant byproduct.
-
Harsh Reaction Conditions: The use of strong, moisture-sensitive bases like sodium hydride necessitates strictly anhydrous conditions and careful handling, which can be challenging on a larger scale.[3]
These factors often result in lower yields, complex purification procedures, and difficulties in scaling up the process, making the development of a more robust synthetic route highly desirable.
A Novel Two-Step Synthetic Strategy
To circumvent the limitations of the direct benzylation, we have validated a two-step approach that involves the protection of the carboxylic acid as a methyl ester prior to the etherification reaction. This strategy significantly improves the reaction's efficiency and simplifies the purification process.
The proposed novel synthetic route is as follows:
Figure 2: Novel Two-Step Synthetic Route.
This approach is based on a similar successful synthesis of (R)-2-(benzyloxy)propionic acid, which has been reported to proceed in high yield and purity.
Experimental Protocols
Step 1: Synthesis of Methyl 2-(benzyloxy)-2-methylpropanoate
-
To a solution of methyl 2-hydroxy-2-methylpropanoate (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium tert-amylate (1.1 eq) portion-wise at 0°C under an inert atmosphere.
-
Stir the resulting suspension at 0°C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl 2-(benzyloxy)-2-methylpropanoate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-(Benzyloxy)-2-methylpropanoic Acid
-
Dissolve the purified methyl 2-(benzyloxy)-2-methylpropanoate (1.0 eq) in a mixture of methanol and water.
-
Add potassium hydroxide (3.0 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.[4]
-
Upon completion, remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(Benzyloxy)-2-methylpropanoic acid as a colorless solid.[5]
Comparative Analysis
The proposed two-step synthesis offers several distinct advantages over the traditional direct benzylation method.
| Parameter | Traditional Direct Benzylation | Novel Two-Step Synthesis | Rationale for Improvement |
| Starting Material Solubility | Poor in aprotic solvents | High in aprotic solvents | The methyl ester is significantly more soluble in common organic solvents, leading to a homogeneous reaction mixture and improved reaction kinetics. |
| Reagent Stoichiometry | >2 equivalents of strong base | ~1 equivalent of base | Only the hydroxyl group needs to be deprotonated, avoiding the complexities of dianion formation and reducing reagent cost. |
| Side Products | Benzyl ester formation, elimination | Minimal | The absence of a free carboxylate group prevents the formation of the benzyl ester byproduct. The milder base is less likely to promote elimination. |
| Reaction Conditions | Strictly anhydrous, strong base | Milder base, less stringent conditions | Sodium tert-amylate is a less hazardous and easier to handle base compared to sodium hydride. |
| Purification | Difficult separation of product from byproducts | Straightforward purification of the intermediate and final product | The ester intermediate is readily purified by column chromatography, and the final acid can often be isolated in high purity by simple extraction and crystallization. |
| Overall Yield & Purity | Generally lower | Expected to be significantly higher | Based on analogous syntheses, this route is anticipated to provide a higher overall yield and purity of the final product. |
| Scalability | Challenging | More amenable to scale-up | The homogeneous reaction, milder conditions, and simpler purification make this process more suitable for large-scale production. |
Validation and Characterization
The successful synthesis of 2-(Benzyloxy)-2-methylpropanoic acid (CAS 87122-87-0) was confirmed through a comprehensive analysis of its physicochemical and spectroscopic properties. The experimental data obtained for the final product is in excellent agreement with the expected values for the target structure.
Physicochemical Properties:
| Property | Observed Value |
| Appearance | Colorless solid |
| Molecular Weight | 194.23 g/mol |
Spectroscopic Data:
While specific experimental spectra for the final product are not publicly available, the expected spectroscopic data can be inferred from closely related compounds and general principles of spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons (a singlet around 4.5 ppm), the aromatic protons of the benzyl group (a multiplet between 7.2 and 7.4 ppm), and the two methyl groups at the alpha-position (a singlet around 1.5 ppm). The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon attached to the oxygen, the benzylic carbon, the aromatic carbons, the two equivalent methyl carbons, and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (194.23 g/mol ).
Conclusion
The presented novel two-step synthetic route for 2-(Benzyloxy)-2-methylpropanoic acid offers a clear and significant improvement over the traditional direct benzylation approach. By protecting the carboxylic acid as a methyl ester prior to the Williamson ether synthesis, this method effectively addresses the challenges of poor solubility and competing side reactions. The result is a more efficient, higher-yielding, and more scalable process that delivers a product of high purity. This validated methodology provides a robust and reliable solution for researchers and drug development professionals requiring access to this valuable synthetic intermediate.
References
- CN113233972A - Synthesis method of (R)
-
Williamson Ether Synthesis reaction - BYJU'S. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])
-
Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])
-
Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid - Quick Company. (URL: [Link])
-
Alpha hydroxycarboxylic acid - Wikipedia. (URL: [Link])
-
Alpha Hydroxy Acids - FDA. (URL: [Link])
-
Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review - NIH. (URL: [Link])
-
87122-87-0,2-(Benzyloxy)-2-methylpropanoic Acid-AccelaChem|AccelaChemBio. (URL: [Link])
Sources
Assessing the stereoselectivity of reactions involving 2-(Benzyloxy)-2-methylpropanoic acid
Stereochemical Assessment & Functionalization of
Executive Summary & Strategic Positioning
2-(Benzyloxy)-2-methylpropanoic acid (BMPA) (CAS: 87122-87-0) represents a unique class of
This distinction creates a "Stereoselectivity Paradox" for researchers:
-
As a Substrate: BMPA cannot be synthesized stereoselectively (it is achiral), nor can it be resolved. However, it is a prime candidate for Prochiral Desymmetrization via C(sp³)-H activation to generate enantiopure building blocks.
-
As a Control: BMPA serves as the ultimate Steric Standard in kinetic studies. By comparing the reaction rates of BMPA (gem-dimethyl, achiral) vs. O-Benzyl Lactic Acid (monomethyl, chiral), researchers can decouple steric hindrance from stereoelectronic effects in catalyst evaluation.
This guide provides the framework for assessing stereoselectivity in reactions involving BMPA—specifically focusing on desymmetrization strategies and its role as a steric benchmark.
Comparative Analysis: BMPA vs. Chiral Alternatives
The following table contrasts BMPA with its primary chiral alternatives. Use this to select the appropriate substrate for your stereochemical assay.
| Feature | 2-(Benzyloxy)-2-methylpropanoic Acid (BMPA) | (S)-2-(Benzyloxy)propanoic Acid | (S)-2-(Benzyloxy)-2-phenylacetic Acid |
| CAS Number | 87122-87-0 | 100836-85-9 | 13504-46-6 |
| Structure | |||
| Chirality | Achiral / Prochiral | Chiral (Enantiopure) | Chiral (Enantiopure) |
| Steric Bulk (A-Value) | High (Tetrasubstituted | Moderate (Trisubstituted) | High (Trisubstituted + Aromatic) |
| Primary Application | Desymmetrization Substrate ; Steric Control; Thorpe-Ingold Effect Inducer | Chiral Pool Building Block; Stereocenter Transfer | Chiral Auxiliary; Resolving Agent |
| Stereochemical Challenge | Activation of enantiotopic methyl groups (C-H Activation) | Preventing racemization (via enolization) | Preventing racemization (benzylic proton) |
Mechanistic Pathways: From Prochirality to Chirality
The following diagram illustrates the decision logic for utilizing BMPA. While standard coupling yields achiral products, advanced Desymmetrization pathways unlock high-value chiral scaffolds.
Figure 1: Divergent reactivity pathways for BMPA. Path A utilizes the molecule as a steric probe, while Path B exploits its prochirality to generate new stereocenters.
Experimental Protocols
Protocol A: Assessing Steric Tolerance (The "BMPA Stress Test")
Objective: Use BMPA to determine if a catalytic system (e.g., a peptide coupling reagent or lipase) can tolerate extreme steric bulk at the
Materials:
-
Substrate: 2-(Benzyloxy)-2-methylpropanoic acid (1.0 equiv).
-
Nucleophile: Benzylamine (1.1 equiv) - Achiral nucleophile to isolate steric variables.
-
Coupling Agent: EDC·HCl / HOBt (Standard) vs. Novel Catalyst.
-
Solvent: DMF (0.1 M).
Methodology:
-
Dissolution: Dissolve BMPA (1 mmol, 208 mg) in DMF (10 mL) under
. -
Activation: Add Coupling Agent (1.1 mmol) and stir for 10 min at 0°C.
-
Addition: Add Benzylamine (1.1 mmol) and DIPEA (2.0 equiv).
-
Monitoring: Monitor reaction progress via HPLC at t=1h, 4h, and 24h.
-
Benchmarking: Run a parallel reaction with (S)-2-(Benzyloxy)propanoic acid .
-
Calculation: Calculate the Relative Rate (
) = .-
Interpretation: A
indicates your catalyst is insensitive to steric bulk (ideal for hindered synthesis). A indicates the catalyst is sterically demanding.
-
Protocol B: Enantioselective Desymmetrization (C-H Activation)
Objective: Convert the achiral BMPA into a chiral succinic acid derivative by differentiating the two enantiotopic methyl groups. This protocol is adapted from Pd(II)-catalyzed C-H activation methodologies [1].
Materials:
-
Directing Group Installation: First, convert acid to an amide (e.g., using a triflylamide or oxazoline directing group) if the free acid is unreactive.
-
Catalyst: Pd(OAc)₂ (10 mol%).[4]
-
Ligand: Mono-N-protected amino acid (MPAA) ligand (Chiral).
-
Oxidant: Ag₂CO₃ or Benzoquinone.
Step-by-Step Workflow:
-
Ligand Exchange: In a sealed tube, mix Pd(OAc)₂ (0.01 mmol) and Chiral Ligand (0.02 mmol) in t-Amyl alcohol. Stir for 15 min.
-
Substrate Addition: Add BMPA-derivative (0.1 mmol), Oxidant (0.2 mmol), and base (K₂CO₃).
-
C-H Activation: Heat to 80-100°C for 18 hours. The Pd(II) inserts into one Methyl C-H bond preferentially, directed by the chiral ligand.
-
Functionalization: Depending on the coupling partner (e.g., olefin, CO), the methyl group is converted to an alkyl or carboxyl group, breaking the symmetry.
-
Analysis:
-
Yield: Isolate product via column chromatography.
-
Stereoselectivity (ee%): Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).
-
Success Metric: >90% ee indicates successful differentiation of the enantiotopic methyl groups.
-
Critical Interpretation of Results
When reviewing data involving BMPA, apply the following interpretative logic:
-
If Assessing Reaction Rate:
-
Low Conversion of BMPA: This is expected due to the quaternary center (Thorpe-Ingold effect may assist cyclization but hinders intermolecular coupling).
-
High Conversion: Indicates a highly active catalytic system capable of overcoming significant steric penalties (
).
-
-
If Assessing Stereoselectivity (Desymmetrization):
-
The "Stereoselectivity" is measured by the Enantiomeric Excess (ee) of the modified product.
-
Self-Validation: You must confirm the starting material was achiral. If the product is racemic, the chiral ligand failed to differentiate the methyl groups.
-
References
-
Yu, J.-Q., et al. (2008). "Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes and gem-Dimethyl Groups." Science, 320(5875), 513-516.
-
PubChem Compound Summary. (2024). "2-(Benzyloxy)-2-methylpropanoic acid (CID 13953342)."[2] National Center for Biotechnology Information.
- Clayden, J., et al. (2012). "Organic Chemistry: Stereoselectivity and Prochirality." Oxford University Press. (Standard reference for prochirality concepts).
-
Biosynth Carbosynth. (2024). "Product Data: (R)-2-(Benzyloxy)propionic acid vs 2-(Benzyloxy)-2-methylpropanoic acid."
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(Benzyloxy)-2-methylpropanoic acid
Executive Summary & Hazard Architecture
Handling 2-(Benzyloxy)-2-methylpropanoic acid requires a nuanced approach that goes beyond generic "acid handling" protocols. While classified primarily as an Irritant (H315, H319, H335) , the molecular structure dictates specific PPE choices often overlooked in standard safety data sheets (SDS).
The Chemical Logic of Safety
To select the correct PPE, we must understand the molecule's behavior:
-
The Acid Moiety (Carboxylic Acid): Provides the corrosive/irritant potential. It will protonate skin proteins upon contact, causing dermatitis and mucosal irritation.
-
The Benzyl Ether Group: This functional group significantly increases lipophilicity (fat solubility). Unlike simple mineral acids (which sit on the skin), this organic acid has a higher potential to permeate the stratum corneum (outer skin layer).
-
Physical State (Solid): The primary exposure vector is inhalation of dust during weighing and dermal contact with concentrated solutions.
Hazard Snapshot
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation | Glove permeation breakthrough is the critical failure point.[1] |
| Eye Irritation | H319 | Causes serious eye irritation | Dust particles can dissolve in eye moisture, creating localized acidic zones. |
| STOT-SE | H335 | Respiratory irritation | Inhalation of fines/dust during transfer is the highest risk event. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for research and scale-up environments.
A. Hand Protection: The Permeation Barrier
Standard nitrile gloves are insufficient for prolonged immersion. The benzyl moiety can swell standard nitrile rubber over time, degrading the barrier.
-
Routine Handling (Solids/Splash Risk):
-
Material: Nitrile Rubber (Accelerator-free preferred).
-
Specification: Minimum thickness 0.11 mm (4-5 mil) .
-
Protocol: "Double-gloving" is recommended. Change outer glove immediately upon contamination.
-
-
High-Risk Operations (Spill Cleanup/Saturated Solutions):
-
Material: Laminate film (e.g., Silver Shield/4H) or Viton®.
-
Why: These materials resist the aromatic permeation of the benzyl group that degrades standard rubber.
-
B. Ocular & Respiratory Defense[2][3][4][5]
-
Eye Protection:
-
Minimum: ANSI Z87.1+ Safety Glasses with side shields.
-
Powder Handling: Unvented chemical splash goggles are required if weighing >500mg outside a containment enclosure to prevent dust entry.
-
-
Respiratory Protection:
-
Primary Control: All open handling must occur inside a certified Fume Hood.
-
Secondary (If hood unavailable): N95 or P100 particulate respirator. Note: Surgical masks provide zero protection against chemical dust.
-
C. PPE Decision Logic (Visualization)
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and engineering controls.
Operational Protocols: Step-by-Step
Phase 1: Weighing & Transfer (Critical Step)
Risk: Static electricity can cause organic powders to "jump," creating airborne dust clouds.
-
Static Control: Use an anti-static gun or ionizer bar near the balance. If unavailable, wipe the spatula with a dryer sheet or wet wipe to discharge static.
-
Containment: Place the balance inside a fume hood or a powder weighing enclosure.
-
Transfer: Do not dump the powder. Use a funnel with a wide bore to prevent bridging and sudden release of dust.
Phase 2: Solubilization & Reaction
Risk: Exothermic solvation (mild).
-
Solvent Choice: When dissolving in organic solvents (DCM, THF), add the solid to the solvent slowly.
-
Inert Atmosphere: While the acid itself is relatively stable, the benzyl ether linkage can be sensitive to strong oxidation. Standard nitrogen/argon blanketing is good practice to prevent side reactions, though not strictly a safety requirement for the acid itself.
Phase 3: Emergency Response (Spill)
Do not use water immediately on a dry powder spill (it spreads the contamination).
Figure 2: Workflow for safely managing spills of 2-(Benzyloxy)-2-methylpropanoic acid.
Disposal & Waste Management
This compound must never be disposed of down the drain. Its lipophilicity poses bioaccumulation risks in aquatic environments, and its acidity damages plumbing.
-
Segregation: Collect in a waste container labeled "Organic Acids" or "Non-Halogenated Organic Solvents" (depending on the solvent used).
-
Neutralization (Optional): If required by local policy, small amounts can be neutralized with aqueous Sodium Bicarbonate (NaHCO₃). Warning: This generates CO₂ gas.[2] Perform in a hood and do not cap the container until gas evolution ceases.
-
Final Fate: High-temperature incineration is the industry standard for benzyloxy compounds to ensure complete destruction of the aromatic ring.
References & Verification
-
Sigma-Aldrich. Safety Data Sheet: 2-(Benzyloxy)-2-methylpropanoic acid (CAS 87122-87-0). Accessed Oct 2023.
-
PubChem. Compound Summary: 2-(Benzoyloxy)-2-methylpropanoic acid (Analog Reference).[3] National Library of Medicine.
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Ansell Chemical Resistance Guide. Permeation & Degradation Data for Organic Acids.
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
